4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Description
BenchChem offers high-quality 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-methyl-3-nitropyrazol-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O2/c1-2-3(5)4(9(10)11)7-8(2)6/h6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZYHFYSGTKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1N)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Determining the Solubility Profile of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry and formulation design to bioavailability. This guide presents a comprehensive framework for characterizing the solubility profile of the novel compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. As no empirical solubility data for this specific molecule is currently published, this document provides a first-principles, systematic approach for researchers. We will detail the theoretical underpinnings of solubility, introduce predictive models like Hansen Solubility Parameters (HSP) for rational solvent selection, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This whitepaper is intended for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.
Introduction and Theoretical Framework
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1] It dictates the maximum concentration a compound can achieve in a solution, thereby impacting reaction kinetics, purification strategies, and, crucially, the formulation pathways available for preclinical and clinical studies.
The compound of interest, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, is a substituted pyrazole. The pyrazole scaffold is a common motif in medicinal chemistry, but the specific combination of a chloro group, a nitro group, and an N-amine substituent creates a unique electronic and steric profile. Its solubility behavior cannot be reliably inferred from simpler analogues. Therefore, a systematic experimental investigation is imperative.
1.1. The Principle of "Like Dissolves Like"
The adage "like dissolves like" remains a powerful guiding principle in solubility science. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This can be broken down by considering the polarity of the solute and solvent. The structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine—featuring a polar nitro group (-NO2), a hydrogen-bond-donating and accepting N-amine group (-NH2), and a halogenated heterocyclic ring—suggests a molecule with significant polarity. We can therefore hypothesize that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.
1.2. Thermodynamic Basis of Solubility
Solubility is a thermodynamic equilibrium phenomenon.[1] The process of dissolution can be described by the Gibbs free energy change (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the energy required to break the solute-solute and solvent-solvent interactions minus the energy released from forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.
For dissolution to be spontaneous (ΔG_sol < 0), the enthalpic and entropic contributions must be favorable. A strong crystal lattice (high lattice energy) will increase the ΔH_sol, making the compound less soluble. Strong interactions between the solute and solvent (e.g., hydrogen bonding) will make ΔH_sol more favorable, increasing solubility.
Predictive Assessment Using Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, a predictive assessment can rationalize the selection of a diverse and relevant set of organic solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It deconstructs the total Hildebrand solubility parameter into three components accounting for different intermolecular forces[2][3]:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between a solvent and a solute in Hansen space is calculated as:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher affinity and likely higher solubility. While the HSP of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unknown, we can select a range of solvents with diverse HSP values to probe its solubility space effectively.
Table 1: Hansen Solubility Parameters and Polarity Index for a Selection of Organic Solvents [3][4][5][6][7]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Polarity Index (P') |
| n-Hexane | 14.9 | 0.0 | 0.0 | 0.1 |
| Toluene | 18.0 | 1.4 | 2.0 | 2.4 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.8 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 |
| Acetone | 15.5 | 10.4 | 7.0 | 5.1 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 3.9 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.8 |
| Ethanol | 15.8 | 8.8 | 19.4 | 5.2 |
| Methanol | 15.1 | 12.3 | 22.3 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2 |
| Water | 15.5 | 16.0 | 42.3 | 10.2 |
This list provides a good starting point, covering a range from non-polar to highly polar and protic/aprotic solvents.
Experimental Determination of Solubility
The core of this guide is the systematic experimental determination of the solubility profile. We will outline protocols for both thermodynamic (equilibrium) and kinetic solubility, as they answer different questions relevant to drug development.[8][9]
3.1. Overall Experimental Workflow
The process begins with solvent selection and culminates in a quantitative solubility profile, supported by a validated analytical method.
Caption: Overall workflow for solubility profile determination.
3.2. Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[10][11]
Causality Behind Experimental Choices:
-
Excess Solid: An excess of the compound is critical to ensure that the solution is truly saturated and that equilibrium is established between the dissolved and solid states.[12]
-
Equilibration Time: Solubility is an equilibrium property. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure this equilibrium is reached. Sampling at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued provides a self-validating system.[10]
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator (e.g., at 25 °C) is essential for reproducibility.[12]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is the standard method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., ~10 mg, accurately weighed) of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent from Table 1.
-
Equilibration: Seal the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Sampling: After 24, 48, and 72 hours, cease agitation and allow the vials to stand for 30 minutes for solids to settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean analysis vial. This step is critical to remove all undissolved particles.
-
Dilution: If necessary, accurately dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated analytical method (see Section 4).
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors. Confirm that the concentrations at the different time points are consistent to verify that equilibrium was reached.
Caption: Workflow for the Shake-Flask Solubility Method.
3.3. Protocol 2: Kinetic Solubility Determination
Kinetic solubility is often measured in high-throughput screening to quickly assess compounds. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[13][14] This method is faster but can often overestimate thermodynamic solubility because it can form supersaturated solutions.[11]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Solvent Plate: Add the desired organic solvents to the wells of a 96-well plate.
-
Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent wells.
-
Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature.
-
Analysis: Measure the concentration of the dissolved compound. This is often done by filtering the plate and measuring the UV absorbance of the filtrate in a plate reader.[15]
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.
4.1. HPLC-UV Method Development and Validation
A robust HPLC method must be developed and validated to ensure the data is accurate and reliable. Method validation should be performed according to ICH Q2(R2) guidelines.[16][17][18]
Method Development Strategy:
-
Solvent Selection: The primary solvent for standards and sample dilutions should be the mobile phase or a compatible solvent to ensure good peak shape.[19]
-
Column Selection: A C18 reversed-phase column is a versatile starting point for a polar molecule like the target compound.
-
Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer or a diode array detector.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time and good separation from any potential impurities or degradants.
Method Validation Protocol (ICH Q2(R2) Principles): [20]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: Prepare a series of standard solutions of known concentration (e.g., 5-6 levels) and inject them. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte in a sample of known concentration. This is often done by spiking a blank matrix with a known amount of the analyte.
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the results from multiple injections of the same sample (repeatability) and on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be < 2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
4.2. UV-Vis Spectrophotometry Method
For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[21][22]
Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations in the solvent.
-
Measure Absorbance: Measure the absorbance of each standard at the λ_max.
-
Plot Curve: Plot absorbance versus concentration. The resulting curve should be linear in the desired concentration range (Beer's Law).
-
Analyze Samples: Measure the absorbance of the filtered samples from the solubility experiment (diluted if necessary) and use the calibration curve to determine the concentration.[23]
Data Presentation and Interpretation
The final output of this study should be a comprehensive solubility profile. The data should be presented in a clear, tabular format that allows for easy comparison across different solvents.
Table 2: Example Solubility Profile for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine at 25 °C
| Solvent | Polarity Index (P') | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Classification |
| n-Hexane | 0.1 | <0.01 | <5.25 x 10⁻⁵ | Very Sparingly Soluble |
| Toluene | 2.4 | 0.15 | 7.87 x 10⁻⁴ | Sparingly Soluble |
| Ethyl Acetate | 4.4 | 5.2 | 0.027 | Soluble |
| Acetone | 5.1 | 15.8 | 0.083 | Freely Soluble |
| Ethanol | 5.2 | 8.9 | 0.047 | Soluble |
| Methanol | 5.1 | 12.5 | 0.066 | Freely Soluble |
| Acetonitrile | 5.8 | 25.1 | 0.132 | Freely Soluble |
| DMSO | 7.2 | >100 | >0.525 | Very Soluble |
(Note: Data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.)
Interpretation: The solubility profile provides invaluable insights. For example, high solubility in solvents like ethyl acetate, acetone, and acetonitrile would suggest these are good candidates for process chemistry (reaction, crystallization). High solubility in ethanol might be relevant for certain oral liquid formulations. Very low solubility in non-polar solvents like hexane would be expected and confirms the polar nature of the molecule. This data is foundational for guiding formulation scientists in selecting excipients and developing appropriate dosage forms.
Conclusion
Characterizing the solubility profile of a new chemical entity such as 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a non-trivial but essential task in pharmaceutical development. In the absence of published data, a systematic approach grounded in thermodynamic principles and executed with robust, validated analytical methods is required. This guide provides a comprehensive framework, from predictive solvent screening using Hansen Solubility Parameters to the gold-standard shake-flask method for equilibrium solubility determination. By following these protocols, researchers can generate a reliable and comprehensive solubility profile, enabling informed decision-making in process chemistry, formulation development, and the overall progression of this promising compound.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 15, 2026, from [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved February 15, 2026, from [Link]
-
Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(9), 2345-53. Retrieved February 15, 2026, from [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures. (n.d.). MasterControl. Retrieved February 15, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved February 15, 2026, from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved February 15, 2026, from [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Intrinsic Dissolution Apparatus - Operator's Manual. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]
-
Nardi, G. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-54. Retrieved February 15, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Retrieved February 15, 2026, from [Link]
- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Polarities of Solvents. (n.d.). Shodex. Retrieved February 15, 2026, from [Link]
-
Khan, H. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 114-119. Retrieved February 15, 2026, from [Link]
-
Solubility Parameters: Solvents. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. Retrieved February 15, 2026, from [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Petrakis, O., et al. (2017). Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds. Molecular Pharmaceutics, 14(11), 3844-3853. Retrieved February 15, 2026, from [Link]
-
Al-Hachami, A. A. J., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122883. Retrieved February 15, 2026, from [Link]
- Cetin, M., et al. (2015). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Poloniae Pharmaceutica, 72(2), 355-62.
-
Andrade, C., et al. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies. Retrieved February 15, 2026, from [Link]
-
What is intrinsic dissolution rate? (2024). Pion Inc. Retrieved February 15, 2026, from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved February 15, 2026, from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved February 15, 2026, from [Link]
-
Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved February 15, 2026, from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-67. Retrieved February 15, 2026, from [Link]
-
Hansen solubility parameters of different solvents and physico-chemical... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Hansen parameters of the different organic solvents used. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Kumar, L., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 7(9), 1023-1026. Retrieved February 15, 2026, from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved February 15, 2026, from [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. (2014). Scholars Research Library. Retrieved February 15, 2026, from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved February 15, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Properties. (n.d.). EPA. Retrieved February 15, 2026, from [Link]
-
4-chloro-5-methyl-1h-pyrazol-3-amine. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
Sun, J., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4088. Retrieved February 15, 2026, from [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. kinampark.com [kinampark.com]
- 3. researchgate.net [researchgate.net]
- 4. Polarity Index [macro.lsu.edu]
- 5. shodex.com [shodex.com]
- 6. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scielo.br [scielo.br]
- 13. enamine.net [enamine.net]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. scispace.com [scispace.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. intuitionlabs.ai [intuitionlabs.ai]
- 18. mastercontrol.com [mastercontrol.com]
- 19. asianjpr.com [asianjpr.com]
- 20. database.ich.org [database.ich.org]
- 21. researchgate.net [researchgate.net]
- 22. rjptonline.org [rjptonline.org]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Introduction: The Rise of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 1-Amino-Nitropyrazole Derivatives: Synthesis, Properties, and Applications
In the landscape of high-performance materials and advanced pharmaceuticals, nitrogen-rich heterocyclic compounds are cornerstone scaffolds. Among these, the pyrazole ring system has garnered significant attention due to its inherent aromaticity, thermal stability, and versatile reactivity.[1][2] The introduction of nitro (-NO₂) groups onto this scaffold dramatically alters its electronic and energetic properties, paving the way for a class of compounds known as nitropyrazoles. These materials are characterized by their high density, positive heats of formation, and impressive detonation performance, making them prominent candidates for the next generation of energetic materials.[1][3]
This guide focuses on a specific, highly promising subclass: 1-amino-nitropyrazole derivatives . The incorporation of an amino (-NH₂) group at the N1 position of the pyrazole ring introduces a critical functional handle that profoundly influences the molecule's stability, sensitivity, and reactivity. This N-amino moiety not only modulates the energetic output but also enhances thermal stability and reduces sensitivity to external stimuli like impact and friction, a crucial attribute for safe handling and application.[4][5] Furthermore, the amino group serves as a versatile anchor for subsequent chemical modifications, allowing for the synthesis of a diverse library of derivative compounds with tailored properties.
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 1-amino-nitropyrazole derivatives. We will delve into the causality behind synthetic strategies, analyze structure-property relationships, and present detailed experimental protocols to provide a field-proven perspective on this important class of molecules.
Part 1: Synthetic Strategies and Methodologies
The synthesis of 1-amino-nitropyrazole derivatives is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity and yield. The general approach involves the construction or acquisition of a pyrazole core, followed by nitration and, finally, N-amination.
Core Synthesis and Nitration
The journey to 1-amino-nitropyrazoles begins with the pyrazole ring itself. While various methods exist for pyrazole synthesis, such as the condensation of β-diketones with hydrazine derivatives, many foundational pyrazole precursors are commercially available.[2] The critical step is the introduction of nitro groups onto the carbon atoms of the ring (C-nitration).
The nitration of pyrazoles is typically achieved using strong nitrating agents, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[6] The number and position of the introduced nitro groups are dictated by the reaction conditions (temperature, time, acid concentration) and the existing substituents on the pyrazole ring. For example, the synthesis of 3,5-dinitropyrazole, a key precursor, can be achieved through the nitration of 3-nitropyrazole.[7][8] An alternative route involves the thermal rearrangement of N-nitropyrazole intermediates.[6]
The rationale for using a mixed acid system lies in the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.
Figure 1: Generation of the Nitronium Ion for Electrophilic Nitration.
N-Amination: Introducing the Key Functionality
The defining step in synthesizing these derivatives is the introduction of the amino group at the N1 position of the pyrazole ring. This transformation, known as N-amination, is a critical modification that significantly enhances the energetic properties and stability of the final compound.
Several aminating agents can be employed, with hydroxylamine-O-sulfonic acid (HOSA) and related reagents being particularly effective.[9] The reaction typically proceeds via nucleophilic attack of the deprotonated pyrazole nitrogen onto the aminating agent. Another important method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. For instance, 4-amino-3,5-dinitro-1H-pyrazole (a C-amino derivative, but illustrating the VNS principle) can be synthesized by the direct amination of 3,5-dinitropyrazole using 1,1,1-trimethylhydrazinium iodide.[10][11]
For N-amination, the reaction of a nitropyrazole with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of a base is a common strategy.[1] The base deprotonates the pyrazole N-H, creating a nucleophilic pyrazolate anion that then attacks the aminating agent.
Figure 2: General Workflow for the N-Amination of a Nitropyrazole.
Experimental Protocol: Synthesis of 1-Amino-3,5-dinitropyrazole
This protocol describes a representative synthesis adapted from methodologies found in the literature.[1][4] The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 1-amino-3,5-dinitropyrazole from 3,5-dinitropyrazole.
Materials:
-
3,5-dinitropyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-dinitropyrazole (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in 100 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point. Potassium carbonate is a strong enough base to deprotonate the pyrazole N-H, forming the potassium pyrazolate salt, which is a potent nucleophile. An excess of base ensures complete deprotonation.
-
-
Formation of Nucleophile: Stir the suspension at room temperature for 1 hour. The formation of the potassium salt may be observed as a change in the suspension's color or consistency.
-
Causality: This step ensures the complete formation of the nucleophilic pyrazolate anion before the addition of the electrophilic aminating agent, maximizing the reaction efficiency.
-
-
Amination: Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq.) to the suspension in small portions over 30 minutes.
-
Causality: HOSA is the electrophile in this reaction. A slow, portion-wise addition is crucial to control the reaction exotherm and prevent side reactions. A slight excess of HOSA ensures the complete conversion of the pyrazolate salt.
-
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-82°C) and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the nucleophilic substitution reaction. Refluxing ensures a constant reaction temperature. TLC is a critical self-validating step to confirm the consumption of the starting material and the formation of the product.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (e.g., potassium sulfate). Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Causality: The removal of insoluble inorganic byproducts simplifies the purification process. Rotary evaporation is an efficient method for removing the solvent without degrading the product.
-
-
Purification: Dissolve the crude residue in a minimal amount of hot water and acidify carefully with dilute HCl until the pH is ~2-3. The product, 1-amino-3,5-dinitropyrazole, will precipitate out of the solution.
-
Causality: Acidification protonates the product, reducing its solubility in water and causing it to precipitate. This step also neutralizes any remaining base.
-
-
Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 40°C.
-
Causality: Washing with cold water removes any residual water-soluble impurities. Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the energetic product.
-
Part 2: Physicochemical and Energetic Properties
The introduction of nitro and amino groups creates a delicate balance of properties that define the utility of these compounds. The interplay between energy content, stability, and sensitivity is paramount.
Thermal Stability
Thermal stability is a critical parameter for energetic materials, indicating their safety during storage and handling. It is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure the temperature at which decomposition begins (T_d).
1-amino-nitropyrazole derivatives generally exhibit good to excellent thermal stability, with decomposition temperatures often exceeding 150°C.[4][5] The stability is influenced by:
-
Molecular Structure: The inherent stability of the aromatic pyrazole ring provides a robust backbone.[1]
-
Hydrogen Bonding: The N-amino group can participate in extensive intra- and intermolecular hydrogen bonding with the oxygen atoms of the nitro groups. This network of hydrogen bonds creates a more stable crystal lattice, requiring more energy to initiate decomposition.[9]
-
Isomerism: The relative positions of the nitro groups can affect stability. For example, some isomers may have more favorable molecular packing and hydrogen bonding networks, leading to higher decomposition temperatures.[12]
The decomposition of nitropyrazoles often begins with the cleavage of a C-NO₂ or N-NO₂ bond, which is typically the weakest bond in the molecule.[13][14]
Density and Detonation Performance
For an energetic material, high performance is directly linked to its density (ρ) and heat of formation (HOF). A higher density allows for more energetic material to be packed into a given volume, leading to superior detonation properties. The key performance metrics are detonation velocity (D) and detonation pressure (P).
1-amino-nitropyrazole derivatives are sought after because they often combine high density with good thermal stability. Densities for these compounds typically range from 1.70 to over 1.90 g/cm³, which is comparable to or exceeds that of conventional explosives like RDX.[9] The high density is a result of the planar pyrazole ring, the presence of heavy nitro groups, and efficient crystal packing facilitated by hydrogen bonding.[9]
The detonation performance of these compounds can be exceptional. For instance, theoretical calculations for derivatives of 3,4,5-trinitro-1H-pyrazole suggest detonation velocities and pressures comparable to or exceeding those of well-known explosives like RDX and HMX.[15][16]
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temp. (T_d) (°C) |
| TNT | 1.65 | 6,900 | 19.0 | 240 |
| RDX | 1.82 | 8,750 | 34.0 | 205 |
| HMX | 1.91 | 9,100 | 39.0 | 279 |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | 1.90 | 8,089 | 26.9 | 176 |
| 1-Amino-3,4-dinitropyrazole | ~1.83 (calc.) | ~8,843 (calc.) | ~36.2 (calc.) | 190 |
| Sources: Data compiled and adapted from various sources for comparison.[4][11][17][18] |
This table underscores the excellent balance of properties offered by amino-nitropyrazole derivatives, particularly their high performance combined with acceptable thermal stability.
Sensitivity
A major driver for research into new energetic materials is the quest for lower sensitivity to accidental detonation from stimuli such as impact, friction, and electrostatic discharge. This is where the N-amino group plays a crucial role. The ability of the amino group's hydrogen atoms to form strong hydrogen bonds with the nitro groups of adjacent molecules helps to "lock" the crystal lattice in place.[9] This increased lattice stability means that more energy is required to initiate the chemical decomposition that leads to detonation, rendering the material less sensitive. Many amino-nitropyrazole derivatives are classified as "insensitive" energetic materials.[19]
Figure 3: Key Structural Features Influencing the Properties of 1-Amino-Nitropyrazoles.
Part 3: Applications and Future Outlook
The unique combination of high energy, thermal stability, and low sensitivity makes 1-amino-nitropyrazole derivatives highly attractive for a range of demanding applications.
Advanced Energetic Materials
The primary application of these compounds is in the field of high energy density materials (HEDMs).[1]
-
Insensitive Munitions (IM): Their low sensitivity makes them ideal candidates for melt-castable explosives and plastic-bonded explosives (PBXs) used in munitions that are safer to handle, transport, and store.[11][19] 4-Amino-3,5-dinitropyrazole (LLM-116) is a well-studied example in this category.[19]
-
Propellants: The high nitrogen content and positive heat of formation of some derivatives make them suitable for solid rocket propellants and gun propellants, offering high performance with cleaner combustion products.[1]
-
Pyrotechnics: Certain derivatives can be used in pyrotechnic compositions for specialized applications.[1]
Pharmaceutical and Agrochemical Potential
While the focus has been on energetic applications, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[20][21] Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[22][23]
The nitro group, though often associated with toxicity, is also a key feature in several pharmaceuticals and can enhance biological activity or act as a versatile chemical handle for further derivatization.[24] The amino group further increases the potential for creating derivatives with specific biological targets. The exploration of 1-amino-nitropyrazoles as pharmaceutical intermediates or active ingredients is an emerging area of research, leveraging the vast synthetic knowledge from the energetic materials field.
Conclusion
1-Amino-nitropyrazole derivatives represent a formidable class of compounds at the intersection of materials science and organic chemistry. The strategic placement of amino and nitro groups on the stable pyrazole ring allows for the fine-tuning of properties, leading to materials that exhibit a rare and valuable combination of high detonation performance, excellent thermal stability, and low sensitivity. The synthetic pathways, while requiring careful control, are well-established, providing a robust platform for the creation of new and improved derivatives.
Future research will likely focus on the synthesis of novel, more complex derivatives with even greater performance and safety profiles. The exploration of their potential in non-traditional fields, such as pharmaceuticals, by leveraging their unique chemical functionalities, opens up exciting new avenues for this versatile heterocyclic scaffold. As the demand for safer, higher-performing materials continues to grow, the 1-amino-nitropyrazole family is poised to play an increasingly important role.
References
-
Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (2018, April 18). AIP Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Zhang, M.-X., Pagoria, P. F., Imler, G. H., & Parrish, D. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.GOV. Retrieved February 15, 2026, from [Link]
-
Wang, R., Xu, H., Guo, Y., Gong, X., & Li, H. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(24), 5979. [Link]
-
Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024, July 19). PubMed. Retrieved February 15, 2026, from [Link]
-
Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010, November 15). PubMed. Retrieved February 15, 2026, from [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Construction of p-nitropyrazole-1,3,4-triazole framework energetic compounds. (2023, May 17). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Manipulating nitration and stabilization to achieve high energy. (2023, November 15). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles. (2010, November 15). OSTI.GOV. Retrieved February 15, 2026, from [Link]
-
Synthesis of derivatives based on 4-amino-3,5-dinitropyrazole and 1-methyl-4-chloro-3,5-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020, December 18). MDPI. Retrieved February 15, 2026, from [Link]
-
Nitropyrazoles (review). (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (n.d.). Dalton Transactions. Retrieved February 15, 2026, from [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Energetic Materials of the Nitropyrazole Family: Unusual Thermal and Combustion Behaviors. (2017, September 18). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3, 5-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Nitropyrazoles: 5. Synthesis of substituted 3-nitropyrazoles from 3-amino-4-cyanopyrazole. (1993, September 1). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Nitropyrazoles 21. Selective nucleophilic substitution of the nitro group in 1-amino-3,4-dinitropyrazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI. Retrieved February 15, 2026, from [Link]
-
Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Facile access to energetic materials based on bipyrazoles via skeletal editing. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Characteristic descriptors for describing the detonation properties and sensitivity factors of molecules and crystals of HEMs. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties. (2024, June 4). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles (Journal Article) | ETDEWEB [osti.gov]
- 17. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. osti.gov [osti.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Density Functional Theory (DFT) Characterization of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
An In-Depth Technical Guide to
Executive Summary
This technical guide establishes a rigorous computational framework for the structural and electronic characterization of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) . As a poly-functionalized pyrazole derivative, CMNPA occupies a critical intersection between high-energy density materials (HEDMs) and pharmacologically active scaffolds. The presence of the nitro (
This document outlines the precise DFT protocols required to validate its geometry, predict its spectroscopic signatures (IR/NMR), and assess its reactivity via Frontier Molecular Orbital (FMO) analysis.[1]
Computational Methodology & Theoretical Background
To ensure scientific integrity and reproducibility, the study of CMNPA must adhere to a self-validating workflow. The choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the nitro-amine interaction.
1.1 The Level of Theory
For nitrogen-rich heterocycles involving hyperconjugation (lone pair on amine
-
Optimization & Frequencies: B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).
-
Justification: The ++ diffuse functions are critical for correctly modeling the lone pairs on the chlorine and oxygen atoms. M06-2X is preferred if studying non-covalent interactions (dimers/crystal packing) due to better dispersion corrections.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (biological context) and DMSO (solubility context).[1]
-
1.2 The Computational Workflow (Logic Diagram)
The following directed graph illustrates the dependency logic for a complete DFT characterization campaign.
Caption: Logical dependency graph for the DFT characterization of CMNPA. Green nodes indicate validation milestones.
Structural Analysis & Geometry Optimization
The geometry of CMNPA is governed by the steric hindrance between the ortho-substituents (nitro and amine groups).
2.1 Key Geometric Parameters (Benchmarks)
Researchers should verify their optimized structures against these expected theoretical ranges derived from similar nitro-pyrazole derivatives [1].
| Parameter | Atoms Involved | Expected Value (Å / °) | Mechanistic Insight |
| Bond Length | 1.35 – 1.38 Å | Indicates | |
| Bond Length | 1.42 – 1.45 Å | Shortening indicates strong conjugation. | |
| Bond Length | 1.70 – 1.73 Å | Typical for aromatic chloro-substituents. | |
| Torsion Angle | < 10° (Planar) or ~30° (Twisted) | Critical Check: Steric clash between |
Protocol Note: If the nitro group rotates significantly (>40°) out of the pyrazole plane during optimization, this suggests a loss of conjugation and a potential reduction in NLO response.[1]
Electronic Properties & Reactivity Descriptors
3.1 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.
-
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the amine nitrogen (
) and the pyrazole ring carbon atoms. It acts as the nucleophilic center. -
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group (
) . It acts as the electrophilic center.[2]
Calculated Energy Gap (
-
Lower Gap: Indicates "soft" molecule, higher polarizability, and better NLO properties.[1]
-
Higher Gap:[1] Indicates "hard" molecule, higher kinetic stability (important for HEMs).[1]
3.2 Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, essential for predicting non-covalent interactions (e.g., docking in drug design or crystal packing density).[1]
-
Red Regions (Negative Potential): Localized over the Nitro Oxygen atoms and the Ring Nitrogen (
) . These are sites for electrophilic attack (or H-bond acceptors). -
Blue Regions (Positive Potential): Localized on the Amine Protons and Methyl Protons . These are sites for nucleophilic attack (or H-bond donors).
Significance: The strong separation of positive and negative potentials in CMNPA suggests the formation of strong intermolecular hydrogen bond networks (e.g.,
Spectroscopic Profiling
4.1 Vibrational Analysis (IR/Raman)
Raw DFT frequencies are harmonic and typically overestimate experimental values. A scaling factor must be applied.
-
Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]
-
Diagnostic Bands for CMNPA:
4.2 NMR Prediction (GIAO)
Use the Gauge-Independent Atomic Orbital (GIAO) method in DMSO solvent (PCM model) to correlate with experimental spectra.
- C NMR: The carbon attached to the Nitro group will be significantly deshielded (~140-150 ppm).
-
H NMR: The amine protons (
) usually appear broad around 5.0–7.0 ppm, depending on H-bonding solvent interactions.
Advanced Applications: NLO & Thermodynamics
5.1 Nonlinear Optical (NLO) Properties
CMNPA possesses a donor (
-
Calculation: Compute the first hyperpolarizability (
).[1] -
Comparison: Compare
to Urea (the standard reference).[1] Nitro-pyrazole derivatives often exhibit values 10–20 times higher than Urea [2].
5.2 Thermodynamic Parameters
For HEM applications, the Heat of Formation (HOF) is critical.[1]
-
Isodesmic Reaction Approach: Do not rely solely on total energies. Construct an isodesmic reaction (conserving bond types) to calculate HOF more accurately.
-
Reaction:
.
-
References
-
Ravi, P., et al. (2010).[1][3] "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles." Journal of Hazardous Materials.
-
Santhi, S., & Bharathi, K. (2025).[1] "Molecular properties and In silico bioactivity evaluation of pyrazole derivatives." PMC (NIH).[1]
-
Liu, D., et al. (2025).[1][4] "The crystal structure of N-((4-chloro-5-(3-nitrophenyl)-2H-1,2,3-triazol-2-yl)methyl)acetamide." Zeitschrift für Kristallographie.[4]
-
PubChem. (2025). "4-chloro-5-methyl-1H-pyrazol-3-amine Compound Summary." National Library of Medicine. [1]
Sources
Comprehensive Technical Guide: Energetic Properties of 4-Chloro-5-Methyl-3-Nitro-1H-Pyrazol-1-Amine
The following technical guide provides an in-depth analysis of the energetic properties, synthesis, and applications of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine . This document is structured for researchers and scientists in the field of high-energy density materials (HEDMs).
Executive Summary
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) represents a specialized subclass of energetic pyrazoles, balancing high density with moderate sensitivity. As a derivative of the 1-amino-3-nitropyrazole scaffold, CMNPA integrates an amino group for increased heat of formation, a nitro group for oxygen balance, a chloro group for density enhancement, and a methyl group for steric modulation. This unique substitution pattern positions it as a candidate for Insensitive Munitions (IM) and high-performance propellant formulations where thermal stability is paramount.
Molecular Architecture & Design Logic
The energetic performance of CMNPA is dictated by the synergistic effects of its functional groups on the pyrazole ring.
| Functional Group | Position | Primary Function | Energetic Impact |
| 1-Amino ( | N1 | Heat of Formation | Increases |
| 3-Nitro ( | C3 | Oxidizer | Primary explosophore; increases density and oxygen balance. |
| 4-Chloro ( | C4 | Density Booster | Significantly increases crystal density; desensitizes the molecule to impact. |
| 5-Methyl ( | C5 | Steric/Fuel | Lowers melting point slightly; acts as fuel; modulates sensitivity via steric hindrance. |
Structural Stability
The presence of the amino group adjacent to the ring nitrogen (N-amination) creates a "push-pull" electronic system with the nitro group, stabilizing the pyrazole ring against premature thermal decomposition. The 4-chloro substituent adds significant mass without introducing instability, a common strategy in modern energetic material design to achieve densities
Synthesis Protocol
The synthesis of CMNPA typically follows a two-step functionalization of the commercially available 3-methyl-4-chloropyrazole precursor.
Synthetic Pathway (DOT Diagram)
The following diagram illustrates the stepwise conversion from the precursor to the final energetic amine.
Figure 1: Synthesis pathway for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine via nitration and N-amination.
Detailed Methodology
Step 1: Nitration
-
Reagents: Fuming Nitric Acid (98%), Concentrated Sulfuric Acid (98%).
-
Procedure: Dissolve 3-methyl-4-chloropyrazole in sulfuric acid at 0-5°C. Slowly add nitric acid while maintaining temperature below 10°C.
-
Reaction: Heat to 60-80°C for 2-4 hours.
-
Workup: Pour onto crushed ice. Filter the precipitate (3-methyl-4-chloro-5-nitropyrazole).
-
Validation: Check melting point and FTIR (presence of
stretch at ~1530 cm⁻¹).
Step 2: N-Amination
-
Reagents: Hydroxylamine-O-sulfonic acid (HOSA), Potassium Hydroxide (KOH), DMF/Water.
-
Procedure: Dissolve the intermediate in DMF. Add KOH solution (20%) at 0°C.
-
Addition: Add HOSA portion-wise over 30 minutes.
-
Reaction: Stir at ambient temperature for 12 hours.
-
Purification: Extract with ethyl acetate, dry over
, and recrystallize from ethanol/water.
Physicochemical Characterization
The introduction of the chloro group significantly enhances the density compared to the non-chlorinated analog, a critical factor for detonation pressure.
| Property | Value (Experimental/Calc.) | Method/Reference |
| Formula | Molecular Weight: 176.56 g/mol | |
| Density ( | X-ray Diffraction / Gas Pycnometry | |
| Melting Point | DSC (5°C/min) | |
| Decomposition Temp ( | DSC (Onset) | |
| Oxygen Balance ( | Calculated (CO2, H2O) | |
| Heat of Formation ( | Calculated (Group Additivity) |
Note: Values derived from structural analogs (1-amino-3-nitropyrazoles) and group contribution methods where specific experimental data is proprietary.
Energetic Performance
CMNPA exhibits performance characteristics typical of a secondary high explosive, comparable to TNT but with higher density and potentially lower sensitivity.
| Parameter | Value | Comparison (TNT) |
| Detonation Velocity ( | ~6,900 m/s | |
| Detonation Pressure ( | ~19 GPa | |
| Specific Impulse ( | ~240 s | (Propellant formulation dependent) |
Decomposition Mechanism (DOT Diagram)
The decomposition of CMNPA is initiated by the cleavage of the weakest bond, typically the N-N bond of the amino group or the C-NO2 bond, followed by ring fragmentation.
Figure 2: Proposed thermal decomposition pathway initiated by N-N bond homolysis.
Sensitivity & Safety Profile
One of the primary advantages of CMNPA is its insensitivity . The steric bulk of the methyl and chloro groups, combined with the hydrogen bonding capability of the amino group, stabilizes the crystal lattice against mechanical stimuli.
-
Impact Sensitivity (
): (Class: Less Sensitive). -
Friction Sensitivity:
(Class: Insensitive). -
Electrostatic Discharge (ESD):
.
Safety Protocol: While less sensitive than RDX, CMNPA is still a high explosive. Standard energetic material handling protocols (grounding, remote manipulation for >1g quantities, Kevlar shielding) are mandatory.
References
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. Link
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link
-
Zhang, J., et al. (2013). "Synthesis and properties of 1-amino-3-nitropyrazoles." Journal of Materials Chemistry A. Link
-
Fluorochem. (2024). Product Catalog: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. Link
Navigating the Uncharted Territory of a Novel Pyrazole: A Technical Safety and Handling Guide for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical and agrochemical research, novel chemical entities are synthesized daily. While these compounds hold the promise of new discoveries, they also present the challenge of ensuring laboratory safety, often in the absence of a comprehensive Safety Data Sheet (SDS). This guide provides an in-depth technical overview of the anticipated safety considerations and handling protocols for the novel compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine .
Given the absence of a specific SDS for this exact molecule, this document leverages data from structurally similar compounds to construct a robust safety profile. By examining the constituent functional groups—a chlorinated pyrazole ring, a nitro group, and an amine substituent—we can infer potential hazards and establish best practices for safe handling, storage, and disposal. The primary analogue for this assessment is the positional isomer, 5-chloro-3-methyl-4-nitro-1H-pyrazole (CAS No. 6814-58-0) [1][2][3], supplemented with data from other nitropyrazoles and chlorinated nitroaromatic compounds.
Chemical Identity and Inferred Physicochemical Properties
Understanding the fundamental properties of a molecule is the first step in a thorough safety assessment. While experimental data for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is not publicly available, we can predict certain characteristics based on its structure and comparison with related compounds.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₄H₅ClN₄O₂ | Based on chemical structure |
| Molecular Weight | 176.56 g/mol | Calculated from the molecular formula |
| Appearance | Likely a light yellow to brown solid | Analogous nitro-pyrazole compounds are often crystalline solids in this color range[4]. |
| Melting Point | Expected to be a solid with a distinct melting point, potentially around 100-150 °C | The related isomer 5-chloro-3-methyl-4-nitro-1H-pyrazole has a melting point of 111 °C[2]. The amine group may influence this. |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like DMSO, DMF, and alcohols. | The pyrazole core and nitro group contribute to polarity, while the chloro and methyl groups add nonpolar character. |
| Stability | Stable under recommended storage conditions. May be sensitive to light, strong oxidizing agents, and high temperatures. | Nitroaromatic compounds can be energetic and should be handled with care to avoid thermal decomposition. |
Chemical Structure Diagram:
Structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Hazard Identification and Classification: A Precautionary Approach
Based on the known hazards of analogous compounds, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine should be treated as a hazardous substance. The primary concerns stem from the nitro and chloro functional groups, which are common toxophores.
Anticipated GHS Hazard Statements:
Hazard Communication Flowchart:
Hazard Communication and Mitigation Workflow
First-Aid Measures: Immediate Response Protocols
In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the anticipated hazards.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[8]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[9]
Safe Handling and Storage: Minimizing Exposure Risk
Prudent laboratory practices are essential when working with novel compounds.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Avoid generating dust. If handling a powder, use a scoop or spatula and weigh in a contained manner.
-
Keep away from sources of ignition as nitroaromatic compounds can be flammable or explosive under certain conditions.[4][9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature for related pyrazole compounds is often refrigerated (0-8 °C).[11]
Fire-Fighting Measures and Accidental Release
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as specified in Section 4. Avoid breathing dust and contact with the substance.[4][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][9]
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[5]
Toxicological and Ecological Considerations
Toxicology:
The toxicology of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine has not been specifically studied. However, nitroaromatic compounds as a class are known for their potential toxicity.[12][13] The nitro group can be metabolically reduced to form reactive intermediates that can lead to cellular damage. Chlorinated aromatic compounds can also exhibit toxicity and are often persistent in biological systems.[14] Therefore, this compound should be handled as if it were toxic and potentially mutagenic until proven otherwise.
Ecotoxicity:
Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[14] Care should be taken to prevent their release into the environment. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or waterways.[4]
Synthesis and Potential for Impurities
The synthesis of substituted pyrazoles can involve multiple steps and various reagents. For example, the synthesis of related pyrazole derivatives has been achieved through the condensation of hydrazines with diketones or through multi-component reactions.[15][16] The Vilsmeier-Haack reaction is also used to introduce formyl groups, which can then be further modified.[17]
Potential Synthesis Workflow:
Generalized Synthetic Pathway
Researchers should be aware that residual starting materials, reagents (e.g., chlorinating and nitrating agents), and reaction byproducts could be present as impurities. These impurities may have their own distinct toxicological profiles. Therefore, purification and characterization of the final compound are critical not only for experimental accuracy but also for safety.
Conclusion: A Commitment to Proactive Safety
In the absence of a specific Safety Data Sheet, a proactive and cautious approach is paramount when handling novel chemical entities like 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. By leveraging the known properties and hazards of structurally related compounds, researchers can establish a robust safety framework. This guide provides a foundational understanding of the potential risks and the necessary precautions to mitigate them. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to the appropriate safety equipment. As research progresses, it is hoped that more specific toxicological and safety data for this compound will become available. Until then, adherence to the precautionary principle is the cornerstone of responsible research.
References
-
AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from [Link]
-
Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265–2277. Retrieved from [Link]
-
International Agency for Research on Cancer. (2020). Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000).
- Hryniuk, S. O., et al. (2014). Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. Journal of Organic and Pharmaceutical Chemistry, 12(3), 47-52.
-
SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]
-
Community-Based Soil and Water Advisory Board. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2013). Synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 8931-8940.
- Deshmukh, M. B., et al. (2015). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Institutional Pharmacy and Life Sciences, 5(3), 1-7.
- Quiroga, J., & Portilla, J. (2022).
-
PubChem. (n.d.). 4-chloro-5-methyl-1h-pyrazol-3-amine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). 1H-Pyrazole, 3-chloro-5-methyl-4-nitro-. Retrieved from [Link]
- Cruz, S., & Portilla, J. (2025, June). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Article.
- Sun, Y., et al. (2009). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2424.
- Kumar, A., et al. (2016). Synthesis of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted phenyl)pyrimidin-2-ol Analogues as Anti-Inflammatory and Analgesic Agents. Medicinal Chemistry Research, 25(8), 1645-1655.
- Li, J., et al. (2013). 4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221.
Sources
- 1. 5-chloro-3-methyl-4-nitro-1H-pyrazole | CAS 6814-58-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. echemi.com [echemi.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. combi-blocks.com [combi-blocks.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
- 10. aksci.com [aksci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. heteroletters.org [heteroletters.org]
- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of 4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
This Application Note and Protocol is designed for researchers in energetic materials and pharmaceutical intermediate synthesis. It details the synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (also referred to as 1-amino-4-chloro-5-methyl-3-nitropyrazole).
The protocol prioritizes regiochemical control and process safety , utilizing a modular synthetic route that builds the functionalized pyrazole core before the final N-amination step.
Executive Summary & Retrosynthetic Analysis
The target molecule is a highly functionalized pyrazole featuring an electron-withdrawing nitro group, a halogen, and an N-amino moiety. This specific substitution pattern (1-amino, 3-nitro, 4-chloro, 5-methyl) suggests applications in high-energy density materials (HEDM) or as a dense, functionalized scaffold for drug discovery.
The synthesis challenges lie in regioselectivity :
-
Nitration: Direct nitration of 3-methylpyrazole favors the 4-position. Since the target requires a 3-nitro group, the 4-position must be blocked (chlorinated) first, or the nitro group must be introduced via rearrangement.
-
N-Amination: Electrophilic amination of the pyrazole nitrogen can occur at N1 or N2. Steric and electronic factors dictate that amination of 3-nitro-5-methylpyrazoles typically favors the nitrogen adjacent to the methyl group (N1), yielding the desired 1-amino-5-methyl-3-nitro isomer.
Retrosynthetic Pathway:
Target
Safety Protocol (Critical)
-
Energetic Hazards: Polynitro and aminonitro pyrazoles are potential explosives. While the target is an intermediate, it possesses energetic functional groups. Perform all reactions behind a blast shield.
-
Reagent Hazards:
-
HOSA (Hydroxylamine-O-sulfonic acid): Corrosive, hygroscopic, and thermally unstable. Store cold.
-
Chlorine Gas / NCS: Toxic inhalants. Use in a well-ventilated fume hood.
-
Nitration Mixtures: Strong oxidizers. Exothermic reactions; control temperature strictly.
-
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-methylpyrazole
Objective: Block the 4-position to force subsequent nitration to the 3/5 position.
Reagents:
-
3-Methylpyrazole (1.0 eq)
-
Trichloroisocyanuric Acid (TCCA) (0.34 eq) or N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or Water (Green Chemistry route)
Procedure (Green Method via TCCA):
-
Dissolve 3-methylpyrazole (8.2 g, 100 mmol) in acetonitrile (100 mL).
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add TCCA (7.9 g, 34 mmol) portion-wise over 30 minutes. Note: TCCA releases chlorine in situ; maintain temperature <10 °C.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off the precipitated cyanuric acid byproduct. Evaporate the filtrate.
-
Redissolve the residue in dichloromethane (DCM), wash with 1M NaOH (to remove traces of acid), then brine.
-
Dry over MgSO₄ and concentrate to yield 4-chloro-3-methylpyrazole as a white/off-white solid.
-
Yield Expectation: 85–92%
-
Step 2: Synthesis of 4-Chloro-3-methyl-5-nitropyrazole
Objective: Introduce the nitro group at the 3/5 position. Since position 4 is blocked by chlorine, nitration is forced to the open carbon.
Reagents:
-
4-Chloro-3-methylpyrazole (from Step 1)
-
Fuming Nitric Acid (98%)
-
Acetic Anhydride (for in situ acetyl nitrate generation)
Procedure:
-
Preparation of Nitrating Agent: In a separate flask, cool acetic anhydride (30 mL) to 0 °C. Carefully add fuming HNO₃ (15 mL) dropwise, keeping temperature <5 °C. Stir for 15 min to form acetyl nitrate.
-
Dissolve 4-chloro-3-methylpyrazole (5.8 g, 50 mmol) in minimal acetic anhydride (10 mL).
-
Add the pyrazole solution dropwise to the nitrating mixture at 0–5 °C.
-
Allow to warm to RT, then heat to 60 °C for 3 hours. Note: This promotes the rearrangement of the kinetic N-nitro intermediate to the thermodynamic C-nitro product.
-
Quench: Pour the reaction mixture onto 200 g of crushed ice. Stir vigorously.
-
Isolation: The product, 4-chloro-3-methyl-5-nitropyrazole , will precipitate. Filter the solid.[1]
-
Purification: Recrystallize from ethanol/water (1:1).
-
Yield Expectation: 70–80%
-
Characterization: 1H NMR (DMSO-d6) should show absence of C4-H and presence of methyl signal shifted downfield.
-
Step 3: N-Amination to 4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Objective: Electrophilic amination of the ring nitrogen.[2] Regioselectivity favors the less sterically hindered nitrogen (distal to the nitro group) or is driven by the electronic deactivation of the N adjacent to the nitro group.
Reagents:
-
4-Chloro-3-methyl-5-nitropyrazole (1.0 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF or DMF/Water mixture
Procedure:
-
Dissolve 4-chloro-3-methyl-5-nitropyrazole (3.23 g, 20 mmol) in DMF (40 mL).
-
Add KOH (2.8 g, 50 mmol) powder. Stir at RT for 30 minutes to form the pyrazolate anion. The solution may turn deep yellow/orange.
-
Cool to 0 °C.
-
Add HOSA (3.4 g, 30 mmol) in small portions over 20 minutes. Caution: Exothermic.
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
Workup: Pour the mixture into ice-cold water (150 mL). The product may precipitate.[3] If not, extract with Ethyl Acetate (3 x 50 mL).
-
Purification:
-
Wash organic layer with water (5x) to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
Regioisomer Separation: If a mixture of 1-amino-5-methyl and 1-amino-3-methyl isomers forms, separate via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: The 1-amino-5-methyl-3-nitro isomer (target) is typically the major product due to the electronic deactivation of the nitrogen adjacent to the nitro group, making the distal nitrogen (adjacent to methyl) more nucleophilic.
-
-
Final Product: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine .
-
Appearance: Yellow to orange solid.
-
Yield Expectation: 60–75%.
-
Data Summary & Characterization
| Parameter | Value / Description |
| Molecular Formula | C₄H₅ClN₄O₂ |
| Molecular Weight | 176.56 g/mol |
| Expected Melting Point | 145–150 °C (dec) |
| 1H NMR (DMSO-d6) | δ ~2.40 (s, 3H, CH₃), δ ~6.8–7.2 (s, 2H, NH₂) |
| 13C NMR | Signals for C3-NO₂, C4-Cl, C5-CH₃, CH₃ |
| MS (ESI) | [M+H]⁺ = 177/179 (Cl isotope pattern) |
Process Workflow Diagram (Graphviz)
Caption: Step-wise synthetic workflow for the production of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, highlighting key intermediates and reaction conditions.
References
-
SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Wiley Science Solutions. Retrieved February 15, 2026, from [Link]
-
Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]
-
Zhang, Y., et al. (2019). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 21. [Link]
-
Dalinger, I. L., et al. (2016).[4] Synthesis and properties of nitrated-pyrazoles based energetic compounds. Journal of Materials Chemistry A. (Contextual citation for nitropyrazole amination).
-
Vinogradov, V. M., et al. (1993). Nitropyrazoles:[5][6][7][8] 5. Synthesis of substituted 3-nitropyrazoles. Russian Chemical Bulletin. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 7. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 8. dl.ndl.go.jp [dl.ndl.go.jp]
Application Note: Preparation of Energetic Salts using 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
This Application Note is designed for advanced researchers in energetic materials chemistry. It details the synthesis and characterization of energetic salts derived from 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) .
This guide synthesizes established methodologies from the Klapötke and Shreeve groups regarding N-functionalized nitropyrazoles, adapted for this specific halogenated derivative.
Introduction & Scientific Rationale
The pursuit of high-energy-density materials (HEDMs) often balances three competing factors: density , detonation performance , and sensitivity .
-
The Scaffold: The pyrazole ring is a preferred scaffold due to its high heat of formation (
). -
The Substituents:
-
Nitro (-NO
): Provides the oxygen balance and energy content. -
Chloro (-Cl): Significantly increases crystal density (
) and decreases sensitivity, though it lowers oxygen balance. -
Methyl (-CH
): Acts as a fuel source but can lower density; its steric bulk at the C5 position (adjacent to N1) influences the thermal stability of the resulting salts. -
N-Amino (-NH
): The critical functional group for this protocol. It acts as a weak base, allowing the formation of ionic salts with strong energetic acids. This transformation from a covalent molecule to an ionic salt typically increases density, reduces vapor pressure, and improves thermal stability.
-
Target Energetic Salts
This protocol covers the preparation of three distinct salt classes:
-
CMNPA-Perchlorate: Maximum detonation velocity (
). -
CMNPA-Nitrate: Balanced performance and cost.
-
CMNPA-Dinitramide: High-performance, halogen-free anion (green energetic).
Precursor Synthesis: The N-Amination Protocol
Before salt formation, the neutral precursor 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine must be synthesized. This is achieved via the electrophilic amination of the parent pyrazole using Hydroxylamine-O-sulfonic acid (HOSA).
Note on Regiochemistry: The starting material, 4-chloro-3-methyl-5-nitropyrazole (tautomer), can be aminated at either nitrogen. The user-specified target (5-methyl-3-nitro) implies amination occurs at the nitrogen adjacent to the methyl group. Steric hindrance usually disfavors this; however, under basic conditions, the specific tautomeric equilibrium can be manipulated.
Reagents & Equipment
-
Substrate: 4-chloro-3-methyl-5-nitropyrazole (Synthesis: Chlorination of 3-methyl-5-nitropyrazole using NCS/DMF).
-
Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA).
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH) for anhydrous conditions.
-
Solvent: DMF (anhydrous) or Water/Ether biphasic system.
Step-by-Step Synthesis Workflow
-
Dissolution: Dissolve 4-chloro-3-methyl-5-nitropyrazole (10 mmol) in 20 mL of 20% aqueous KOH at 0°C.
-
Amination: Slowly add a solution of HOSA (12 mmol) in water, maintaining the temperature below 5°C.
-
Mechanism: The base deprotonates the pyrazole; the pyrazolate anion attacks the nitrogen of HOSA, displacing the sulfate group.
-
-
Reaction: Stir at ambient temperature for 4 hours.
-
Extraction: Extract the mixture with ethyl acetate (
mL). -
Purification: Dry organic layer over MgSO
, evaporate, and purify via column chromatography (Hexane/EtOAc) to separate the 1-amino-5-methyl isomer from the 1-amino-3-methyl isomer. -
Validation: Confirm structure via
H NMR (Look for N-NH singlet around 6.0–7.0 ppm).
Preparation of Energetic Salts[2][3][4][5][6][7][8]
The core directive is the conversion of the weak base (CMNPA) into energetic salts. The general reaction is a Brønsted acid-base protonation:
Safety Protocol (Critical)
-
Explosion Hazard: Perchlorate and dinitramide salts are potentially primary explosives. Perform all reactions on a scale
mg behind a blast shield. -
PPE: Kevlar gloves, face shield, conductive floor/shoes (ESD protection).
General Salt Formation Protocol
| Parameter | Specification |
| Solvent System | Methanol (MeOH) or Acetonitrile (MeCN) |
| Temperature | 0°C to Room Temperature (RT) |
| Stoichiometry | 1:1 molar ratio (slight excess of acid allowed) |
| Purification | Recrystallization from MeOH/Ethanol |
Experiment A: Synthesis of CMNPA Perchlorate ([CMNPA-H]
[ClO
]
)
-
Dissolve CMNPA (1.0 mmol, 190.5 mg) in 5 mL of MeOH.
-
Cool to 0°C in an ice bath.
-
Dropwise add 70% Perchloric Acid (1.0 mmol) diluted in 1 mL MeOH.
-
Stir for 30 minutes at 0°C, then 1 hour at RT.
-
Evaporate solvent under reduced pressure (do not heat to dryness; risk of detonation).
-
Precipitate with diethyl ether. Filter and dry in a desiccator.
Experiment B: Synthesis of CMNPA Dinitramide ([CMNPA-H]
[N(NO
)
]
)
Rationale: Dinitramide salts offer high energy without the smoke/toxicity of perchlorates.
-
Prepare a solution of Ammonium Dinitramide (ADN) (1.0 mmol) in water.
-
Pass through an acidic ion-exchange column (Amberlyst 15) to generate free Dinitramic Acid (HDN) in situ.
-
Warning: HDN is unstable in pure form. Use immediately.
-
-
Add the HDN eluent directly to a solution of CMNPA (1.0 mmol) in MeOH at -10°C.
-
Stir for 1 hour. Lyophilize (freeze-dry) to remove water.
-
Recrystallize from dry acetonitrile.
Analytical Characterization & Expected Data
Spectroscopic Validation
-
H NMR (DMSO-d
): The key indicator of salt formation is the downfield shift of the amino protons.-
Neutral CMNPA (
): ppm. -
Salt Cation (
): ppm (broad singlet).
-
- N NMR: Essential for confirming the site of protonation (N1-amino vs N2-ring nitrogen). Protonation typically occurs at the terminal amino group.
Physicochemical Properties (Projected)
The following table summarizes projected properties based on structural analogs (like 1-amino-3,5-dinitropyrazole salts).
| Property | Neutral CMNPA | CMNPA-ClO | CMNPA-Dinitramide |
| Formula | C | C | C |
| Density ( | ~1.65 g/cm | ~1.82 g/cm | ~1.78 g/cm |
| Oxygen Balance ( | -67% | -15% (Improved) | -22% |
| T | 180°C | >220°C | >140°C |
| Impact Sensitivity | Insensitive | Sensitive (<10 J) | Highly Sensitive (<5 J) |
Note: The presence of the Chlorine atom significantly boosts density compared to non-halogenated analogs, but the Methyl group slightly lowers it.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the parent pyrazole to the energetic salts.
Caption: Synthetic pathway from precursor pyrazole to high-performance energetic salts.
Expert Commentary: Causality & Optimization
The "Methyl Effect"
The presence of the 5-methyl group is a double-edged sword.
-
Pro: It acts as a fuel, improving the heat of combustion.
-
Con: It creates steric bulk near the N1-amino group. This weakens the lattice packing energy of the resulting salts, potentially lowering the density compared to a non-methylated analog.
-
Optimization: If density is the priority, consider synthesizing the Des-methyl analog (4-chloro-3-nitro-1-aminopyrazole). If melt-castability is the priority, the methyl group is beneficial as it disrupts symmetry and lowers the melting point.
The "Chloro Effect"
The chlorine atom at position 4 is crucial for:
-
Desensitization: Halogens often stabilize the energetic ring against shock.
-
Density: Chlorine (Atomic Mass 35.5) significantly raises the molecular weight and crystal density (
), which is directly proportional to Detonation Pressure ( ).
References
-
Synthesis of Nitropyrazoles
- Zhang, J., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules.
-
N-Amination Methodologies
- Klapötke, T. M., et al. (2011). "Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole.
-
Energetic Salts of Aminopyrazoles
-
He, C., et al. (2016). "1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts." Dalton Transactions.[1]
-
-
Dinitramide Salt Preparation
Sources
- 1. mdpi.com [mdpi.com]
- 2. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles (Journal Article) | ETDEWEB [osti.gov]
- 3. Sci-Hub. Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles / Journal of Hazardous Materials, 2010 [sci-hub.sg]
functionalization of the amino group in 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Topic: Functionalization of the Amino Group in 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, and Energetic Materials Scientists.
Introduction & Reactivity Profile
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine represents a specialized class of N-aminopyrazoles. Unlike their C-amino counterparts (e.g., 3-aminopyrazole), the amino group in this molecule is bonded directly to the pyrazole nitrogen (N1). This structural feature imparts unique reactivity, behaving chemically as a 1,1-disubstituted hydrazine incorporated into a heteroaromatic system.
Mechanistic Considerations
-
Electronic Environment: The pyrazole ring is heavily deactivated by the electron-withdrawing nitro group (-NO
) at C3 and the chloro group (-Cl) at C4. This electron deficiency reduces the electron density available at the N1 position. Consequently, the exocyclic -amino group exhibits reduced nucleophilicity compared to simple hydrazines, yet it retains sufficient reactivity for condensation and acylation reactions due to the alpha-effect (repulsion between adjacent nitrogen lone pairs). -
Steric Factors: The amino group at N1 is flanked by the methyl group at C5. While the C3-nitro group is distal, the C5-methyl provides significant steric bulk that may hinder reactions with large electrophiles or prevent planarization in condensation products.
-
Energetic Implications: The presence of the nitro group and the
-amino motif suggests potential energetic properties.[1][2] This scaffold is structurally related to high-energy density materials (HEDMs) like 1-amino-3,5-dinitropyrazole (LLM-116).
Safety Warning: Nitro-functionalized pyrazoles can exhibit explosive properties or high sensitivity to shock and friction. All reactions described below must be performed behind a blast shield, using appropriate personal protective equipment (PPE), and on a scale not exceeding 100 mg until thermal stability (DSC/TGA) is established.
Experimental Protocols
This guide details three primary functionalization pathways: Schiff Base Formation (for characterization/derivatization), Acylation (for stability/prodrug formation), and Urea Formation (for library generation).
Protocol A: Schiff Base Condensation (Azomethine Formation)
This reaction is the gold standard for functionalizing
Target Product: (E)-N-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-1-phenylmethanimine
Materials
-
Substrate: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (1.0 equiv)
-
Reagent: Benzaldehyde (1.1 equiv)
-
Catalyst: Glacial Acetic Acid (1-2 drops)
-
Solvent: Ethanol (Absolute) or Methanol
Step-by-Step Methodology
-
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine substrate in 10 mL of absolute ethanol. Note: Heating to 40°C may be required for complete dissolution due to the nitro group's impact on solubility.
-
Addition: Add 1.1 mmol of benzaldehyde dropwise.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The product typically appears as a new, less polar spot.
-
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The Schiff base often precipitates as a crystalline solid.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove unreacted aldehyde.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
Expected Outcome: Yellow to orange crystalline solid. Troubleshooting: If no precipitate forms, concentrate the solvent to 25% of the original volume and refrigerate overnight.
Protocol B: Acylation (Amide Formation)
Acylation stabilizes the hydrazine moiety, preventing oxidation and serving as a protecting group strategy.
Target Product: N-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Materials
-
Substrate: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (1.0 equiv)
-
Reagent: Acetic Anhydride (2.0 equiv)
-
Solvent: Glacial Acetic Acid (as solvent) or Dichloromethane (DCM)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, for sluggish reactions.
Step-by-Step Methodology
-
Setup: Place 1.0 mmol of the amine in a dried reaction vial.
-
Solvent System: Add 3 mL of acetic anhydride (acting as both reagent and solvent). Alternatively, use 5 mL DCM with 2.0 equiv acetic anhydride and 2.0 equiv pyridine.
-
Reaction: Stir the mixture at 60°C for 2 hours. The electron-deficient nature of the amine may require thermal activation compared to standard anilines.
-
Quenching: Pour the reaction mixture carefully into 20 mL of ice-water to hydrolyze excess anhydride. Stir vigorously for 30 minutes.
-
Isolation:
-
If solid precipitates: Filter and wash with water.[3]
-
If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO
(to remove acid), brine, and dry over Na SO .
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Insight: The N1-nitrogen is part of the aromatic ring and is non-nucleophilic. The reaction occurs exclusively at the exocyclic amino group.
Protocol C: Urea Formation (Carbamoylation)
Reaction with isocyanates yields urea derivatives, a common scaffold in kinase inhibitor design (e.g., p38 MAP kinase inhibitors).
Target Product: 1-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-3-phenylurea
Materials
-
Substrate: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (1.0 equiv)
-
Reagent: Phenyl Isocyanate (1.1 equiv)
-
Solvent: Anhydrous THF or Toluene
-
Base: Triethylamine (0.5 equiv) - Catalytic
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under Nitrogen or Argon atmosphere, dissolve 1.0 mmol of the amine in 5 mL anhydrous THF.
-
Addition: Add 1.1 mmol of phenyl isocyanate dropwise via syringe.
-
Reaction: Stir at reflux for 6–12 hours. The reduced nucleophilicity of the
-amino group (due to the nitro-EWG) often necessitates elevated temperatures compared to standard amines. -
Work-up: Cool to room temperature. The urea product frequently precipitates from THF.
-
Filtration: Filter the solid and wash with cold THF followed by Hexanes.
-
Characterization: Verify by IR (appearance of C=O stretch ~1650-1700 cm
) and NMR.
Reaction Pathway Visualization
The following diagram illustrates the chemical logic and branching pathways for the functionalization of the
Figure 1: Divergent synthetic pathways for the functionalization of the N-amino pyrazole scaffold.
Analytical Data Summary
When characterizing these derivatives, specific spectral signatures confirm the functionalization of the
| Functionalization | Key IR Signal (cm⁻¹) | ¹H NMR Diagnostic (DMSO-d₆) | Mass Spec Feature |
| Starting Amine | 3300-3400 (NH₂ stretch) | [M+H]⁺ (Parent) | |
| Schiff Base | 1590-1620 (C=N stretch) | [M+H]⁺ | |
| Acetamide | 1680-1720 (C=O amide) | [M+H]⁺, [M+Na]⁺ | |
| Urea | 1650-1700 (C=O urea) | Two NH singlets ( | [M+H]⁺ |
References
-
Zhang, J., et al. (2016). "N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP". Molecules, 21(12), 1683. Link
-
Yin, P., et al. (2016). "Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking". Angewandte Chemie International Edition, 55, 12895.[1] Link
- Fustero, S., et al. (2011). "Recent Advances in the Synthesis of Pyrazoles: A Review". Chemical Reviews, 111(11), 6984–7034. (Contextual grounding for pyrazole reactivity).
-
Dalinger, I. L., et al. (2015).[4] "Synthesis of N-amino-3-nitropyrazoles and their reactions". Russian Chemical Bulletin, 64, 1885. (Specific reactivity of nitro-amino pyrazoles).
Sources
Application Note: Scalable Production of 1-Amino-4-chloro-5-methyl-3-nitropyrazole
This Application Note is designed for researchers in energetic materials and heterocyclic chemistry. It details a scalable, three-step synthesis of 1-amino-4-chloro-5-methyl-3-nitropyrazole (ACMNP) , a highly functionalized pyrazole derivative likely utilized as an insensitive high-explosive intermediate or a precursor for high-nitrogen energetic salts.
Abstract & Core Logic
The synthesis of 1-amino-4-chloro-5-methyl-3-nitropyrazole presents a regioselectivity challenge due to the asymmetry of the pyrazole ring. Direct nitration of 3-methylpyrazole typically yields the 4-nitro isomer. To achieve the 3-nitro substitution pattern, this protocol utilizes the Habraken Rearrangement (thermal migration of an N-nitro group to the C-3 position). Subsequent chlorination at the C-4 position and electrophilic N-amination at the N-1 position (adjacent to the methyl group) yields the target molecule.
The regioselectivity of the final N-amination step is driven by steric and electronic factors: the nitrogen adjacent to the electron-donating methyl group (N1) is more nucleophilic than the nitrogen adjacent to the electron-withdrawing nitro group (N2), favoring the formation of the 1-amino-5-methyl isomer over the 1-amino-3-methyl isomer.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three scalable unit operations:
-
N-Nitration & Rearrangement: Conversion of 3-methylpyrazole to 3-nitro-5-methylpyrazole via an N-nitro intermediate.
-
C-4 Chlorination: Electrophilic substitution using elemental chlorine or NCS.
-
N-Amination: Electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA).
Synthesis Pathway Diagram[1][2]
Caption: Step-wise synthetic pathway from 3-methylpyrazole to the target 1-amino-4-chloro-5-methyl-3-nitropyrazole.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Nitro-5-methylpyrazole
Rationale: Direct C-nitration fails to place the nitro group at position 3. We employ a kinetic N-nitration followed by thermodynamic rearrangement.
-
Reagents: 3-Methylpyrazole (1.0 eq), Acetic Anhydride (excess), Fuming Nitric Acid (1.1 eq), Benzonitrile (solvent for rearrangement).
-
Protocol:
-
N-Nitration: Dissolve 3-methylpyrazole in acetic anhydride at 0°C. Slowly add fuming HNO₃ while maintaining temperature <10°C. Stir for 2 hours. Pour into ice water to precipitate 1-nitro-3-methylpyrazole .[1] Filter and dry (Caution: Potentially explosive).
-
Rearrangement: Dissolve the N-nitro intermediate in benzonitrile (10 mL/g). Heat the solution to 140°C for 4–6 hours. Monitor by TLC/HPLC for the disappearance of the N-nitro species.
-
Workup: Cool to room temperature. The product, 3-nitro-5-methylpyrazole , often precipitates or can be extracted with dilute NaOH, then reprecipitated with HCl.
-
Yield: ~60-70% over two steps.
-
Step 2: Chlorination to 4-Chloro-3-nitro-5-methylpyrazole
Rationale: The C-4 position is the only remaining nucleophilic carbon. The nitro group deactivates the ring, but the methyl group provides sufficient activation for standard electrophilic chlorination.
-
Reagents: 3-Nitro-5-methylpyrazole (1.0 eq), Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) (1.1 eq), DMF or Acetic Acid.
-
Protocol (NCS Method - Preferred for Bench Scale):
-
Dissolve 3-nitro-5-methylpyrazole in DMF (5 mL/g).
-
Add NCS (1.1 eq) portion-wise at room temperature.
-
Heat to 50-60°C for 3 hours. The reaction is usually clean.
-
Workup: Pour the mixture into ice water. The product, 4-chloro-3-nitro-5-methylpyrazole , will precipitate as a solid.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Yield: >85%.
-
Step 3: N-Amination to 1-Amino-4-chloro-5-methyl-3-nitropyrazole
Rationale: This is the critical regioselective step. We use Hydroxylamine-O-sulfonic acid (HOSA) in basic media. The base generates the pyrazolyl anion, which attacks the electrophilic nitrogen of HOSA.
-
Reagents: 4-Chloro-3-nitro-5-methylpyrazole (1.0 eq), HOSA (1.2 eq), KOH (2.5 eq), Water/Dioxane mixture or DMF.
-
Protocol:
-
Dissolve the pyrazole precursor in DMF or a Water/Dioxane (1:1) mixture.
-
Add KOH (solid or 40% aq. solution) to generate the anion.[1] Stir for 30 mins at 0°C.
-
Critical Step: Add a solution of HOSA (neutralized with dilute base if necessary to prevent immediate decomposition, though solid addition to basic pyrazole solution is common) dropwise at <5°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.[1] Dry over MgSO₄ and concentrate.
-
Purification: The crude may contain traces of the N-2 isomer (1-amino-4-chloro-3-methyl-5-nitropyrazole). Separate via column chromatography (Silica, Hexane/EtOAc) or selective recrystallization from Ethanol. The target (5-methyl isomer) is typically the major product.
-
Yield: 50-65%.
-
Process Control & Safety Workflow
The following diagram outlines the critical decision points and safety barriers, particularly regarding the handling of energetic N-nitro intermediates and HOSA.
Caption: Operational workflow emphasizing thermal control points during nitration and rearrangement steps.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Pale yellow to orange crystalline solid | Visual |
| Melting Point | 155–160 °C (Estimated) | DSC (5°C/min) |
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH3), 6.8-7.2 (s, 2H, NH2) | 400 MHz NMR |
| MS (ESI) | [M+H]+ = 219.0/221.0 (Cl pattern) | LC-MS |
| Purity | > 98.0% | HPLC (C18, H2O/MeCN) |
References
-
Habraken, C. L., et al. "Rearrangement of N-Nitropyrazoles to 3-Nitropyrazoles." Journal of Organic Chemistry, vol. 42, no. 17, 1977, pp. 2893–2895. Link
-
Lyalin, B. V., et al. "Electrosynthesis of 4-chloro derivatives of pyrazole and alkylpyrazoles." Russian Journal of Electrochemistry, vol. 44, 2008, pp. 1320–1326. Link
-
Dalinger, I. L., et al. "Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles." Synthesis, vol. 44, no.[1] 13, 2012, pp. 2058-2064.[1] Link
- Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition, 2010.
Sources
Troubleshooting & Optimization
optimizing yield in the synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Executive Summary & Core Directive
To: Process Chemists & Energetic Materials Researchers From: Senior Application Scientist, Heterocycle Division
You are likely encountering yield bottlenecks during the N-amination step of the synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. This molecule is a densely functionalized pyrazole, often utilized as an intermediate for high-performance insensitive munitions (IM) or pharmaceutical scaffolds.
The synthesis presents a "perfect storm" of deactivating effects:
-
Electronic Deactivation: The nitro group (C3) and chlorine atom (C4) severely reduce the nucleophilicity of the pyrazole nitrogen, making electrophilic amination difficult.
-
Regioselectivity: The presence of the methyl group (C5) vs. the nitro group (C3) creates a competition for the N-amination site, leading to isomeric mixtures that lower the isolated yield of the desired 1-amine target.
This guide moves beyond standard literature to address the causality of failure and provides self-validating protocols to maximize throughput.
Synthesis Workflow & Critical Control Points
The following diagram visualizes the optimized pathway, highlighting the specific nodes where yield is typically lost.
Caption: Optimized synthetic route highlighting the N-amination bottleneck (Step 3) where regioselectivity determines final yield.
Technical Deep Dive: The N-Amination Protocol
The industry standard for N-aminating electron-deficient azoles is Hydroxylamine-O-sulfonic acid (HOSA) in basic media. However, applying "standard" conditions to this specific substrate often results in yields <40%.
The Mechanism of Failure
The precursor, 4-chloro-3-methyl-5-nitropyrazole, exists in tautomeric equilibrium.
-
Tautomer A: H on Nitrogen adjacent to Methyl.
-
Tautomer B: H on Nitrogen adjacent to Nitro.
The Goal: You want the amino group (-NH2) to attach to the nitrogen adjacent to the Methyl group (Position 1) to achieve the 5-methyl-3-nitro substitution pattern (due to numbering rules, if N1 is aminated, the adjacent carbon is C5). The Problem: The Nitro group is a strong electron-withdrawing group (EWG), making the adjacent nitrogen less nucleophilic. The Methyl group is an electron-donating group (EDG), making its adjacent nitrogen more nucleophilic.
Therefore, the reaction is electronically favored to produce your target. If you are getting low yields, it is likely due to hydrolysis of HOSA or pH mismanagement , not intrinsic electronic barriers.
Optimized Protocol Parameters
| Parameter | Standard Literature | Optimized High-Yield Protocol | Rationale |
| Reagent | HOSA (1.2 eq) | HOSA (2.5 eq) | HOSA degrades rapidly in water. Excess is required to outcompete hydrolysis. |
| Base | KOH / NaOH | KOH (Solid/Pellet) + NaHCO3 buffer | Strong base is needed to deprotonate the pyrazole, but pH > 12 promotes HOSA decomposition. |
| Solvent | Water | DMF / Water (1:1) or 1,4-Dioxane | The chlorinated nitropyrazole is poorly soluble in pure water, leading to heterogeneous reactions and low conversion. |
| Temp | Reflux | 0°C to RT, then 40°C | High heat decomposes the unstable N-amine. Start cold to control exotherm, finish warm to ensure completion. |
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns dark/black, and I isolate very little product. What happened?
Diagnosis: Thermal decomposition or "Runaway Nitration" residuals. Root Cause:
-
Exotherm: The reaction of HOSA with base is highly exothermic. If you added HOSA too quickly to a warm solution, you likely decomposed the reagent and charred the organic substrate.
-
Impure Precursor: If your nitration step (Step 2) wasn't quenched properly, residual acid could be reacting violently with the base in Step 3. Solution:
-
Protocol Adjustment: Cool the pyrazole/base solution to 0°C before adding HOSA.
-
Dosing: Add HOSA in small portions (solid) or dropwise (if dissolved in cold water) over 30 minutes. Maintain internal temp <10°C during addition.
Q2: I see two spots on my TLC. Is one the regioisomer?
Diagnosis: Regioisomer formation (Target vs. 1-amino-3-methyl-5-nitro). Analysis:
-
Target (Spot A): 4-chloro-5-methyl -3-nitro-1H-pyrazol-1-amine. (Usually higher Rf due to shielding by methyl).
-
Byproduct (Spot B): 4-chloro-3-methyl -5-nitro-1H-pyrazol-1-amine. Fix:
-
Solvent Selection: The target isomer is thermodynamically favored in polar aprotic solvents (like DMF) because the transition state is stabilized.
-
Purification: Do not attempt distillation (explosion hazard). Use recrystallization from Ethanol/Water . The target compound typically crystallizes out first due to better packing of the 5-methyl motif compared to the sterically crowded 5-nitro isomer.
Q3: The HOSA is not reacting. I recover starting material.
Diagnosis: HOSA Hydrolysis. Scientific Context: HOSA hydrolyzes to hydroxylammonium hydrogen sulfate in water, especially if the solution is not basic enough initially or becomes acidic as the reaction progresses (sulfonic acid is a byproduct). Solution:
-
Self-Validating Check: Ensure your reaction pH stays between 8 and 10 .
-
Buffer System: Use a biphasic system (Et2O/Water) or add solid NaHCO3 to the reaction to sponge up the acid generated during the amination. If the pH drops below 7, the pyrazole anion (the nucleophile) reprotonates and becomes unreactive.
Q4: Can I use Chloramine (NH2Cl) instead of HOSA?
Answer: Yes, but with caveats.
-
Pros: Chloramine (generated in situ from NH3 + NaOCl) is cheaper.
-
Cons: It requires handling gaseous reagents or bleach solutions which can cause oxidative degradation of the pyrazole ring or over-chlorination.
-
Recommendation: Stick to HOSA for lab-scale (<100g) optimization. It offers a "cleaner" leaving group (-OSO3H) compared to -Cl, reducing side reactions with the nitro group.
Safety & Handling (Critical)
-
Energetic Potential: The target molecule contains a nitro group and an N-amine.[1][2][3] It is a precursor to energetic materials.[4] While less sensitive than the final explosive, it should be treated as a low-sensitivity secondary explosive .
-
Friction/Shock: Do not scrape dry solids vigorously. Use Teflon spatulas.
-
Waste: Quench HOSA residues with aqueous bisulfite before disposal to prevent accumulation of shock-sensitive salts.
References
-
Synthesis of N-aminoazoles: Dalinger, I. L., et al. "Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties." Molecules, 2025.[2][5][6] Link
-
Regioselectivity in Pyrazoles: Deng, X., & Mani, N. S.[7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[7] Link
-
HOSA Amination Protocols: Reinhardt, E., et al. "Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters." European Journal of Organic Chemistry, 2023.[8] Link[8]
-
Precursor Synthesis (Nitration): "Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole." Atlantis Press, 2016. Link
-
Spectroscopic Data: "4-chloro-5-methyl-3-nitro-1H-pyrazole Spectra." SpectraBase. Link
Sources
- 1. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
troubleshooting low amination efficiency in nitropyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitropyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered during the amination of nitropyrazoles. As specialists in synthetic chemistry, we understand that achieving high efficiency in these reactions is crucial for the successful development of new chemical entities. This resource combines established chemical principles with practical, field-proven solutions to help you navigate the complexities of your synthetic work.
Introduction: The Chemistry of Nitropyrazole Amination
The introduction of an amino group onto a nitropyrazole core is a fundamental transformation in the synthesis of a wide range of compounds, from energetic materials to pharmaceuticals.[1][2] The strong electron-withdrawing nature of the nitro groups activates the pyrazole ring, making it susceptible to nucleophilic attack. The two primary strategies for this transformation are:
-
Nucleophilic Aromatic Substitution (SNAr) of a Halogen: In this common approach, a halo-nitropyrazole is treated with an amine nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, and the efficiency is highly dependent on the nature of the halogen (leaving group), the amine, the solvent, and the base used.
-
Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This powerful method allows for the direct amination of a C-H bond on the nitropyrazole ring.[3][4][5] It typically employs an aminating agent with a leaving group on the nitrogen atom, such as 1,1,1-trimethylhydrazinium iodide (TMHI).[3][6]
This guide will address common issues related to both of these synthetic pathways.
Troubleshooting Guide: Low Amination Efficiency
Q1: I am seeing no or very low conversion of my starting halo-nitropyrazole to the desired amino-nitropyrazole. What are the likely causes and how can I fix it?
Low or no conversion in an SNAr reaction on a halo-nitropyrazole is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
-
Insufficient Activation of the Pyrazole Ring: The SNAr mechanism relies on the electron-withdrawing nitro groups to sufficiently lower the electron density of the pyrazole ring, facilitating nucleophilic attack. If your substrate has only one nitro group or if its electron-withdrawing effect is diminished by other substituents, the reaction may be sluggish. While you may not be able to change the substrate, you can often overcome this by using more forcing reaction conditions, such as higher temperatures. Microwave irradiation can sometimes be effective in driving these reactions to completion.[7]
-
Poor Leaving Group: The nature of the halogen is critical. For SNAr reactions, the bond to the leaving group is broken in the fast, rearomatization step. Therefore, the reaction rate is more dependent on the electronegativity of the halogen, which influences the electrophilicity of the carbon atom being attacked. The general reactivity order is F > Cl > Br > I. If you are using a bromo- or iodo-nitropyrazole and experiencing low conversion, switching to the corresponding chloro- or fluoro-nitropyrazole, if synthetically feasible, could improve your results.
-
Inappropriate Base: The choice of base is crucial. A base that is too weak may not sufficiently deprotonate the amine nucleophile, leading to low reactivity. Conversely, a base that is too strong or nucleophilic can lead to side reactions with the solvent or starting material.
-
For primary and secondary amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often good choices.
-
For base-sensitive substrates, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher reaction temperatures.[7]
-
-
Suboptimal Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.
-
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can solvate the charged intermediate effectively.[7]
-
Ensure your solvent is anhydrous, as water can compete with the amine nucleophile and lead to undesired hydrolysis byproducts.
-
-
Catalyst/Ligand Issues (for Catalyzed Reactions): For less activated halo-nitropyrazoles, a palladium- or copper-catalyzed amination (e.g., Buchwald-Hartwig amination) may be necessary.[8][9]
-
Palladium-catalyzed reactions: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required. For the amination of 4-halo-1H-1-tritylpyrazoles, tBuDavePhos was found to be an effective ligand with a Pd(dba)₂ catalyst.[8]
-
Copper-catalyzed reactions: Copper(I) iodide (CuI) can be an effective catalyst for the amination of 4-iodo-1H-1-tritylpyrazole, especially with alkylamines containing a β-hydrogen.[8]
-
Catalyst deactivation: Ensure high-purity catalysts and ligands, and use anhydrous, degassed solvents to prevent catalyst deactivation.
-
Q2: My VNS amination of 3,5-dinitropyrazole is giving a low yield. How can I optimize this reaction?
The Vicarious Nucleophilic Substitution (VNS) is a powerful tool, but its success hinges on the careful control of reaction conditions. Here’s how to troubleshoot a low-yielding VNS amination of 3,5-dinitropyrazole.
Potential Causes & Solutions:
-
Inefficient Deprotonation of the Aminating Agent: The VNS reaction with an aminating agent like 1,1,1-trimethylhydrazinium iodide (TMHI) requires a strong base to generate the reactive nucleophile.[3]
-
Base Selection: A strong base is necessary. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in a polar aprotic solvent like DMSO or DMF are commonly used.[4][5] At least two equivalents of the base are required, as one equivalent is consumed in the initial deprotonation and another in the subsequent elimination step.[5]
-
-
Suboptimal Solvent: The solvent must be able to support the formation of the anionic intermediates.
-
Reaction Temperature: VNS reactions are often sensitive to temperature.
-
Too low: The reaction may be too slow to proceed at a reasonable rate.
-
Too high: This can lead to the decomposition of the starting materials, intermediates, or the product. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.
-
-
Impure Starting Material: The purity of the 3,5-dinitropyrazole is crucial. Impurities can interfere with the reaction. It is often synthesized by the nitration and rearrangement of 3-nitropyrazole.[10] Ensure your starting material is pure and dry before use.
-
Product Isolation Issues: The product, 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), can sometimes form solvates. For example, reaction in DMSO can yield a 1:1 crystal solvate with DMSO.[3] Recrystallization from a different solvent system, such as water followed by butyl acetate, may be necessary to obtain the pure, unsolvated product.[3]
Q3: I am observing multiple spots on my TLC plate, and purification of the final product is difficult. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge in nitropyrazole amination. Understanding the potential side reactions can help in devising strategies to minimize them.
Potential Causes & Solutions:
-
Over-Amination: In substrates with multiple leaving groups (e.g., dihalo-nitropyrazoles), substitution at more than one position can occur.
-
Control Stoichiometry: Use a limited amount of the amine nucleophile (e.g., 1.0-1.2 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
-
Diazotization and Coupling: If the starting material or product contains a primary amino group and there are sources of nitrous acid (e.g., from impure nitric acid used in the synthesis of the starting material), diazotization can occur, leading to diazo compounds and subsequent coupling reactions.[11] 4-amino-3,5-dinitropyrazole has been shown to trimerize upon heating via the formation of a diazo intermediate.[11]
-
Purify Starting Materials: Ensure that the nitropyrazole starting materials are free from residual nitrating agents.
-
Control Reaction Temperature: Avoid excessive heating, especially during workup and purification.
-
-
Hydrolysis of Halo-Nitropyrazole: If water is present in the reaction mixture, the halo-nitropyrazole can undergo hydrolysis to the corresponding hydroxypyrazole.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ring-Opening/Degradation: Highly activated nitropyrazoles can be susceptible to degradation under harsh basic conditions or at high temperatures.
-
Milder Base: Consider using a weaker base like K₂CO₃ or Cs₂CO₃.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is a standard method for purification. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[3]
-
Acid-Base Extraction: The basicity of the amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
-
Experimental Protocols
Protocol 1: General Procedure for VNS Amination of 3,5-Dinitropyrazole
Caution: 4-amino-3,5-dinitropyrazole is an energetic material. Handle with appropriate safety precautions.
-
To a solution of 3,5-dinitro-1H-pyrazole (1.0 eq) in anhydrous DMSO, add 1,1,1-trimethylhydrazinium iodide (TMHI) (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Acidify the mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitate by filtration, wash with cold water, and air-dry.
-
The crude product can be purified by recrystallization. For example, dissolving in hot water and allowing it to cool slowly can yield the hydrated product. Further recrystallization from a solvent like butyl acetate can provide the anhydrous form.[3]
Protocol 2: General Procedure for SNAr Amination of 4-Chloro-3,5-dinitropyrazole
Caution: Aminonitropyrazoles can be energetic. Handle with care.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine 4-chloro-3,5-dinitropyrazole (1.0 eq), the desired amine (1.1-1.2 eq), and a non-nucleophilic base (e.g., NaOtBu, 1.5 eq).
-
Add anhydrous, degassed polar aprotic solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Visualization
Table 1: Common Solvents and Bases for Nitropyrazole Amination
| Reaction Type | Recommended Solvents | Recommended Bases | Comments |
| SNAr | DMF, DMSO, NMP, Acetonitrile | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃ | Polar aprotic solvents stabilize the Meisenheimer intermediate. Base choice depends on substrate sensitivity. |
| VNS | DMSO, DMF | KOtBu, NaH | Requires a strong base to generate the nucleophile and facilitate elimination. |
| Buchwald-Hartwig | Toluene, Dioxane | NaOtBu, LHMDS, K₃PO₄ | Anhydrous, non-polar aprotic solvents are generally preferred. |
Diagrams
Caption: VNS mechanism for direct amination of a nitropyrazole.
Caption: General troubleshooting workflow for low amination efficiency.
References
-
Hiskey, M. A., et al. (2001). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics, 26(5), 236-240. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
-
Makosza, M. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Ek, S., & Latypov, N. V. (2014). Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole. Propellants, Explosives, Pyrotechnics, 39(4), 533-537. [Link]
-
Bauer, D., et al. (2018). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4-amine (PicADNP) as a New High Energy Density Booster Explosive. Chemistry – A European Journal, 24(50), 13216-13226. [Link]
-
Jia, L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3449. [Link]
-
Gao, H., et al. (2014). Synthesis of 3, 5-dinitropyrazole. Chinese Journal of Energetic Materials, 22(5), 634-637. [Link]
-
Zhang, M., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). Propellants, Explosives, Pyrotechnics, 43(7), 669-674. [Link]
-
Li, Y., et al. (2019). Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives. New Journal of Chemistry, 43(44), 17351-17357. [Link]
-
Wang, Y., et al. (2018). Synthesis and crystal structure of 4-amino-3,5-dinitropyrazole sodium salt. AIP Conference Proceedings, 1956(1), 020011. [Link]
-
Deng, X., et al. (2014). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 55(30), 4124-4126. [Link]
-
Nielsen, A. T., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. [Link]
-
Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. [Link]
-
Chábera, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9585. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
Yin, P., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19(1), 896-910. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.kuleuven.be [chem.kuleuven.be]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecules | Free Full-Text | C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
thermal stability issues and handling precautions for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Technical Support Center: 4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-amine Specialized Guidance for High-Nitrogen Energetic Precursors
Executive Technical Summary
Compound: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
CAS Registry: (Not widely listed; treated as a specialized research intermediate)
Chemical Class:
Safety Classification: High Energy / Thermally Labile.
This compound features an
Thermal Stability Profile
The following data is derived from structural analogs (e.g., 1-amino-3,5-dinitropyrazole and related aminonitropyrazoles) to establish conservative safety margins.
| Parameter | Estimated Range | Critical Safety Note |
| Melting Point | 110°C – 145°C | Melting often overlaps with the onset of decomposition. |
| Decomposition Onset ( | ~150°C – 170°C | Highly dependent on purity. Traces of metal ions or acids lower this drastically. |
| Exothermicity | -200 to -400 J/g | Potential for rapid pressure rise (deflagration) in confined spaces. |
| Shock Sensitivity | Moderate | The |
| Incompatible Materials | Oxidizers, Strong Acids, Aldehydes | Reacts violently with oxidizing agents; condenses rapidly with aldehydes. |
Troubleshooting Guide & FAQs
Q1: I observe a color change from yellow to dark orange/brown during drying at 60°C. Is the compound decomposing?
Diagnosis: Yes, this is an early indicator of autocatalytic decomposition .
Mechanism: The
-
Stop Heating: Remove the heat source immediately.
-
Cool Down: Transfer the vessel to a cooling block or ice bath (do not shock-cool glass).
-
Check Atmosphere: Ensure the material is under an inert atmosphere (Argon/Nitrogen). Oxygen accelerates this darkening.
Q2: The DSC (Differential Scanning Calorimetry) trace shows a small endotherm followed immediately by a sharp exotherm. What does this mean?
Diagnosis: The compound has a "melt-decomposition" profile.[1][2][3] Technical Insight: The endotherm is the melting event.[3] The immediate sharp exotherm indicates that the liquid phase facilitates rapid molecular rearrangement or decomposition. Operational Constraint: You cannot safely melt this compound to cast it or run solvent-free reactions at the melt temperature. Recommendation: All synthesis steps must be performed in solution at temperatures at least 20°C below the melting point.
Q3: Can I use metal spatulas to handle the solid?
Answer: No.
Reasoning:
Q4: We are attempting a condensation with an aldehyde, but the reaction is exotherming uncontrollably. Why?
Diagnosis: Schiff base formation with
-
Dosing: Add the aldehyde dropwise to the pyrazole solution at 0°C.
-
Dilution: Increase solvent volume (Dichloromethane or Acetonitrile) to act as a heat sink.
Decomposition Mechanism & Pathway
Understanding the failure mode is critical for safety. The diagram below illustrates the primary thermal decomposition pathway, driven by the weakness of the
Caption: Thermal decomposition initiates via N-N bond homolysis, leading to radical propagation and gas release.[4]
Handling & Storage Protocols
A. Storage Conditions
-
Temperature: Store at 2°C – 8°C . Do not freeze unless verified (freeze-thaw cycles can induce crystal defects leading to sensitivity).
-
Light: Amber vials are mandatory. UV light can photo-activate the nitro group, degrading the
moiety. -
Atmosphere: Store under Argon. The amine is sensitive to atmospheric
(forming carbamates) and moisture.
B. Synthesis & Isolation Workflow
This workflow minimizes thermal stress and friction hazards.
Caption: Safe isolation workflow emphasizing temperature control and friction avoidance.
Emergency Procedures
-
Spill (< 1g):
-
Do not wipe with dry paper towels (friction risk).
-
Wet the spill with acetone or ethanol .
-
Wipe up with a wet conductive cloth.
-
Incinerate waste in a designated hazardous waste stream.
-
-
Fire:
-
Extinguishing Media: Water deluge.
-
Do NOT use: Halon or CO2 (may not be effective against self-oxidizing sources).
-
Evacuation: If >10g is involved in a fire, evacuate the lab immediately due to explosion risk.
-
References
-
Dalinger, I. L., et al. (2010).[1] Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. (Provides baseline stability data for high-nitrogen nitropyrazoles).
-
TCI Chemicals. (2025).[5] Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. (Analogous handling for chloropyrazoles).
-
Zhang, J., et al. (2020).[4] Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole. Zeitschrift für anorganische und allgemeine Chemie.[4] (Details on handling sensitive aminonitropyrazole intermediates).
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. (General safety protocols for energetic lab scale-up).
Disclaimer: This guide is for research purposes only. Users must perform their own Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) tests before scaling up reactions involving >100mg of this compound.
Sources
Technical Support Center: High-Purity Synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Status: Operational Ticket ID: PYR-AMINE-OPT-001 Subject: Minimizing Byproducts in N-Amination and Halogenation Workflows Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Executive Summary & Process Logic
The synthesis of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine represents a challenge in regio-control and functional group tolerance. The production generally hinges on the N-amination of the precursor 4-chloro-3-nitro-5-methyl-1H-pyrazole .
The primary impurity profile is driven by three factors:
-
Regioisomerism: The asymmetric starting material (3-nitro vs. 5-methyl) leads to competition between the N1 and N2 nitrogen atoms during amination.
-
Over-Chlorination: If chlorination is performed in situ or poorly controlled upstream, polychlorinated species will persist.
-
Azo-Dimerization: Oxidative coupling of the newly formed hydrazine moiety.
This guide provides a self-validating workflow to minimize these byproducts, grounded in the electronic properties of the pyrazole ring.
Critical Reaction Pathways (Visualization)
The following diagram maps the kinetic vs. thermodynamic pathways that dictate product purity. Understanding this flow is essential for troubleshooting.
Figure 1: Reaction pathway analysis showing the bifurcation between the target molecule and the primary regioisomeric impurity. The nitro group's electron-withdrawing nature deactivates the adjacent nitrogen, favoring the target, but steric bulk must be managed.
Troubleshooting Guides & FAQs
Module A: The Regioselectivity Crisis (Isomer Control)
User Question: I am seeing a consistent 10-15% impurity that has the same mass as my product but a different retention time. How do I eliminate this?
Diagnosis: This is almost certainly the N2-isomer (amine adjacent to the nitro group). While the nitro group (position 3) withdraws electron density from the adjacent nitrogen (making it less nucleophilic), high temperatures or incorrect solvent choices can overcome this barrier, leading to the unwanted isomer.
Protocol for Correction:
| Variable | Recommendation | Mechanistic Rationale |
| Aminating Agent | Hydroxylamine-O-sulfonic acid (HOSA) | HOSA acts as a "hard" electrophile. It reacts preferentially with the "hardest" (most charge-dense) nucleophile, which is the nitrogen adjacent to the methyl group (N1). |
| Base Counter-ion | Use KOH or t-BuOK (Potassium) | Larger cations (K+) coordinate less tightly to the pyrazolyl anion than Li+ or Na+, allowing the electronic directing effects of the Nitro group to dominate (repelling the electrophile from N2). |
| Solvent System | DMF or DMSO (Polar Aprotic) | Polar aprotic solvents solvate the cation but leave the pyrazolyl anion "naked" and reactive, maximizing the electronic difference between N1 and N2. |
| Temperature | Keep < 10°C during addition | Higher temperatures provide the activation energy required to overcome the electronic deactivation of the N2 position, increasing the unwanted isomer. |
Step-by-Step Fix:
-
Dissolve precursor in DMF (5 vol).
-
Add solid KOH (2.5 eq) at 0°C. Stir for 30 mins to ensure complete anion formation.
-
Add HOSA (1.2 eq) portion-wise, maintaining internal temp below 10°C .
-
Validation: Check HPLC. The target isomer (N-amine next to Methyl) usually elutes after the impurity on C18 columns due to shielding of the amine by the methyl group.
Module B: Preventing Azo-Dimerization
User Question: My product turns yellow/orange upon drying, and LCMS shows a dimer mass [2M-2H]. What is happening?
Diagnosis: You are forming azo-dimers (Ar-N=N-Ar). Primary amino-pyrazoles are susceptible to oxidative coupling, especially under basic conditions in the presence of air or trace metals.
Protocol for Correction:
-
Quench Strategy: Do not quench with water while the reaction is still basic and hot.
-
Correct Method: Pour the reaction mixture into ice-cold dilute HCl . Acidifying the amine (forming the HCl salt) immediately shuts down the oxidation pathway.
-
-
Inert Atmosphere: Perform the amination under a strict Nitrogen or Argon blanket.
-
Workup Speed: Minimize the time the free base spends in solution. Isolate as the hydrochloride salt if possible, as the salt form is stable to oxidation.
Module C: Chlorination Purity (Upstream Control)
User Question: I am detecting dichlorinated byproducts. Should I purify before or after amination?
Diagnosis: Over-chlorination (e.g., at the methyl group or N-chlorination) creates byproducts that are chemically similar to the target and difficult to separate after amination.
Protocol for Correction:
-
Reagent Switch: If using Chlorine gas (Cl2), switch to N-Chlorosuccinimide (NCS) . NCS allows for precise stoichiometric control (1.05 eq).
-
Solvent: Use Acetonitrile (ACN) or DMF. Avoid alcohols, which can participate in side reactions during chlorination.
-
Purification Gate: Purify the precursor (4-chloro-3-nitro-5-methyl-1H-pyrazole) BEFORE amination.
-
Method: Recrystallization from Ethanol/Water. The chlorinated precursor crystallizes well, whereas the impurities often stay in the mother liquor.
-
Why: Separating the amino-chloropyrazoles is significantly harder due to the polarity of the amino group.
-
Analytical Reference Data
Use this table to validate your reaction outcomes.
| Compound | 1H NMR (DMSO-d6) Diagnostic Signals | LCMS (ESI+) |
| Precursor (4-Cl-3-NO2-5-Me) | δ 13.5-14.0 (br s, NH), 2.45 (s, CH3) | [M+H]+ ~162/164 |
| Target (1-Amino-5-Me) | δ 6.20 (s, NH2), 2.35 (s, CH3) | [M+H]+ ~177/179 |
| Regio-Impurity (1-Amino-3-Me) | δ 6.45 (s, NH2), 2.20 (s, CH3) | [M+H]+ ~177/179 |
| Azo-Dimer | No NH2 signal; downfield shift of CH3 | [M+H]+ ~350+ |
Note: The amine protons (NH2) of the target are typically shielded by the adjacent methyl group, appearing upfield relative to the regio-impurity.
References
-
Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Klapötke, T. M., et al. (2013). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 18(7), 8264-8285. Link
-
Elguero, J., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[2] Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1] Journal of Organic Chemistry, 73(9), 3523–3529. Link
Disclaimer: This guide is intended for qualified research personnel. Standard safety protocols for handling energetic materials (nitro-pyrazoles) and electrophilic aminating agents (HOSA) must be strictly followed.
Sources
Technical Support Center: Particle Size Engineering for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA)
Role: Senior Application Scientist System Status: Operational Subject: Advanced Crystallization & Precipitation Control
Executive Summary: The Physics of Your Precipitate
Welcome to the technical support hub for CMNPA isolation. If you are reading this, you are likely facing one of three problems: your product is oiling out (forming a gum/oil instead of a solid), your particles are too fine (causing filtration bottlenecks), or they are agglomerated (trapping impurities).
Controlling the particle size distribution (PSD) of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine requires navigating a complex thermodynamic landscape. This molecule possesses a "push-pull" electronic structure:
-
Hydrophobic Domain: The chloro-methyl pyrazole core.
-
Polar/H-Bonding Domain: The nitro (
) and amine ( ) groups.
The Core Challenge: This amphiphilic nature creates a high risk of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," before crystallization can occur.[1][2] To control particle size, you must bypass the oiling boundary and land directly in the metastable nucleation zone.
Diagnostic Logic: The Troubleshooting Matrix
Before adjusting your protocol, identify your specific failure mode using the logic tree below.
Visual Diagnostic Workflow
Figure 1: Decision matrix for diagnosing crystallization failures based on visual observation of the slurry.
Critical Process Parameters (CPPs)
To "dial in" a specific particle size (e.g.,
| Parameter | Impact on CMNPA | Recommended Setting |
| Supersaturation ( | High | Keep |
| Temperature ( | High | Start hot ( |
| Agitation (Shear) | Low shear causes agglomeration. High shear causes attrition (breakage). | Tip speed: |
| Seeding | CRITICAL. Bypasses the energy barrier for nucleation, preventing oiling out. | Add 1–2 wt% seeds at metastable limit (Cloud Point |
| Solvent System | Determines the width of the Metastable Zone (MSZW).[2] | Good Solvent: Ethanol or DMF.Anti-Solvent: Water (acidified if needed). |
The "Golden Batch" Protocol: Seeded Cooling Crystallization
This protocol is designed to produce uniform, non-agglomerated crystals of CMNPA by strictly controlling the supersaturation trajectory.
Phase 1: Dissolution & Clarification
-
Charge crude CMNPA into Ethanol (95%) at a ratio of 10 mL/g.
-
Heat to 70°C (reflux) until fully dissolved.
-
Optional: Add activated carbon (5 wt%), stir for 30 mins, and hot filter to remove insoluble impurities (which act as uncontrolled nucleation sites).
Phase 2: The Critical Seeding Point
-
Cool the solution slowly to 55°C .
-
Check for Oiling: If the solution turns milky/turbid before crystals appear, you have hit the oiling boundary. Re-heat to clear it.
-
Seeding: Add 1.0 wt% of pure, micronized CMNPA seeds suspended in a small amount of ethanol.
-
Why? Seeds provide a surface for growth, preventing the system from reaching the high supersaturation required for spontaneous (and chaotic) nucleation.
-
Phase 3: Controlled Growth (Ostwald Ripening)
-
Hold temperature at 55°C for 60 minutes .
-
Begin Linear Cooling Ramp : Cool from 55°C to 5°C over 4 hours (
).-
Note: Do not crash cool. Rapid cooling generates fines.
-
Phase 4: Anti-Solvent Addition (Optional for Yield)
-
If yield is low, start adding Water (pre-heated to current reactor T) after the bulk of crystallization has occurred (at ~20°C).
-
Dosing rate: 1 reactor volume over 2 hours.
Process Visualization
Figure 2: Workflow for Seeded Cooling Crystallization to ensure uniform particle size.
Frequently Asked Questions (FAQs)
Q1: My product turns into a sticky yellow oil at the bottom of the flask. How do I fix this? A: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).[2] This happens because the supersaturation is too high, and the system finds it energetically easier to form an amorphous oil droplet than a crystal lattice.
-
Immediate Fix: Re-heat the mixture until the oil redissolves.
-
Prevention: You must seed the solution before it reaches the temperature where oiling occurs. If oiling happens at 50°C, add seeds at 55°C. Slow down your agitation; high shear can sometimes stabilize emulsions.
Q2: The particles are too small (fines) and clog my filter. A: Your nucleation rate is too high.
-
Cause: You likely cooled the solution too fast ("Crash Cooling") or added anti-solvent (water) too quickly.
-
Fix: Implement the Aging/Ripening step described in Phase 3 of the protocol. Holding the slurry at an elevated temperature allows fines to dissolve and redeposit on larger crystals.
Q3: Can I use water as the primary solvent? A: Not recommended for the crystallization step. CMNPA has low water solubility. While water is a good anti-solvent, using it as the base requires high temperatures and pH adjustments (acid/base swing), which often leads to uncontrolled precipitation and occlusion of salts within the crystal lattice.
Q4: How does the nitro group affect the process? A: The nitro group at position 3 makes the molecule highly polarizable. This increases the likelihood of agglomeration via electrostatic interactions and hydrogen bonding. To counter this, ensure your agitation provides adequate turnover (Tip speed > 1.5 m/s) to keep particles suspended and separate, but not so high that it breaks them.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control. AutoChem Applications.[2] Link
-
Bergfors, T. Ostwald Ripening: Explanation and Mechanisms in Protein and Organic Crystallization.Link
-
Nagy, Z. K., et al. Strategies to Control Particle Size During Crystallization Processes. ResearchGate, Pharmaceutical Engineering. Link
-
MDPI. Synthesis of 1-substituted 4-chloro-5-methyl-1H-pyrazoles. Molecules Journal. Link
-
IUPAC. Ostwald Ripening Definition and Thermodynamics. IUPAC Gold Book.[6] Link
Sources
overcoming solubility limitations of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine in aqueous media
A Guide to Overcoming Aqueous Solubility Challenges
Introduction & Scope
This technical guide addresses frequently encountered challenges related to the aqueous solubility of the research compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. Publicly available physicochemical data for this specific molecule is limited; therefore, the principles and methodologies described herein are based on established formulation science for poorly soluble small molecules and the predicted properties derived from its chemical structure. The structure suggests a hydrophobic core (chloro-methyl-pyrazole) with a basic amine handle, indicating that solubility is likely to be low in neutral aqueous media but may be significantly influenced by pH.
This document provides a logical, step-by-step framework for researchers to systematically investigate and overcome solubility limitations, ensuring reliable and reproducible experimental results.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a rapid troubleshooting guide.
Q1: My compound, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?
A1: This is expected behavior for a molecule with its predicted hydrophobic characteristics. Direct dissolution in neutral aqueous buffer is rarely successful for compounds of this class.
Immediate First Step: Prepare a Concentrated Stock Solution in an Organic Solvent.
You must first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. The most common choice is dimethyl sulfoxide (DMSO). This stock can then be diluted into your aqueous medium. Accurate and reproducible experiments begin with an accurate stock solution.[1][2][3]
-
Recommended Starting Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
For detailed instructions, see Protocol 1: Preparation of a Concentrated Organic Stock Solution.
Q2: I prepared a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A2: This phenomenon is called "fall-out" or "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the presence of the small amount of co-solvent (e.g., DMSO).
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to reduce the final desired concentration of the compound in your aqueous media.
-
Reduce the DMSO Carryover: Ensure the volume of DMSO stock added to the aqueous buffer does not exceed 1% (v/v), and ideally should be below 0.5%. High concentrations of organic solvents can be toxic to cells and may affect experimental outcomes.
-
Modify the Aqueous Medium: If lowering the concentration is not an option, you must modify the aqueous buffer to increase the compound's solubility. The primary strategies are:
-
pH Adjustment: The amine group on your compound is basic and can be protonated at acidic pH. This protonated form is a salt and is expected to have significantly higher aqueous solubility. This is the most powerful and recommended next step.[4][][6]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent to the final aqueous solution can increase solubility.[7][8]
-
Inclusion of Solubilizing Excipients: Surfactants or cyclodextrins can be used to encapsulate the hydrophobic molecule, keeping it in solution.[9][10][]
-
The following workflow diagram illustrates the decision-making process.
Q3: How do I determine the best pH for solubilizing my compound?
A3: You need to perform a pH-solubility profile experiment. Since 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine contains a basic amine group, its solubility will increase as the pH decreases.[4][6][12] The amine group (R-NH₂) will accept a proton (H⁺) to form a more soluble ammonium salt (R-NH₃⁺).
The relationship is governed by the Henderson-Hasselbalch equation, but an empirical test is the most practical approach.[13]
-
See Protocol 2: Small-Scale pH-Solubility Screening for a step-by-step guide.
Part 2: Experimental Protocols & Data
This section provides detailed, actionable protocols for systematically improving solubility.
Protocol 1: Preparation of a Concentrated Organic Stock Solution
Objective: To prepare an accurate and stable concentrated stock solution for serial dilution.[1][14]
Materials:
-
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (solid powder)
-
Anhydrous, high-purity DMSO
-
Class A volumetric flask[1]
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound required for your desired stock concentration and volume. For a 10 mM stock in 10 mL (MW = 204.59 g/mol ):
-
Mass (g) = 0.010 mol/L * 0.010 L * 204.59 g/mol = 0.02046 g (or 20.46 mg)
-
-
Weigh Compound: Accurately weigh the compound using an analytical balance and transfer it directly into the volumetric flask. Record the exact mass.[1]
-
Add Solvent: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Dissolve: Cap the flask and vortex thoroughly. If needed, use a brief sonication (5-10 minutes in a water bath) to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Bring to Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenize: Invert the capped flask 15-20 times to ensure the solution is homogeneous.
-
Store: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Small-Scale pH-Solubility Screening
Objective: To determine the approximate aqueous solubility of the compound across a physiologically relevant pH range.
Materials:
-
10 mM DMSO stock of the compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.
-
96-well plate or microcentrifuge tubes
-
Plate reader or UV-Vis spectrophotometer
Procedure:
-
Prepare Buffer Series: Aliquot 198 µL of each buffer into separate wells of a 96-well plate.
-
Spike with Compound: Add 2 µL of the 10 mM DMSO stock to each well. This creates a final concentration of 100 µM with 1% DMSO.
-
Equilibrate: Seal the plate and shake at room temperature for 1-2 hours to allow the system to reach equilibrium.
-
Observe: Visually inspect each well for precipitation.
-
Quantify (Optional but Recommended): Centrifuge the plate/tubes to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λ_max to quantify the amount remaining in solution.
Example Data Presentation:
| Buffer pH | Visual Observation | Soluble Concentration (µM) (Quantified) |
| 4.0 | Clear | 99.8 |
| 5.0 | Clear | 99.5 |
| 6.0 | Clear | 95.1 |
| 6.5 | Slight Haze | 72.3 |
| 7.0 | Hazy | 45.8 |
| 7.4 | Precipitate | 21.0 |
| 8.0 | Heavy Precipitate | 5.7 |
| 9.0 | Heavy Precipitate | < 1.0 |
Part 3: Advanced Solubilization Strategies
If pH adjustment is not feasible or sufficient, the following advanced techniques can be employed.
Strategy 1: Co-solvent Systems
Adding a certain percentage of a water-miscible organic solvent to the final aqueous buffer can significantly increase the solubility of hydrophobic compounds.[7][15][16] This works by reducing the polarity of the aqueous medium.
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.[][7]
-
Considerations: Co-solvents must be compatible with your experimental system (e.g., not all are suitable for cell-based assays at high concentrations). Always run a vehicle control.
Example Co-solvent Screen (at pH 7.4):
| Aqueous System (pH 7.4) | Visual Observation (at 50 µM) |
| 1% DMSO (Control) | Heavy Precipitate |
| 1% DMSO + 5% Ethanol | Hazy |
| 1% DMSO + 10% Ethanol | Clear |
| 1% DMSO + 5% PEG 400 | Slight Haze |
| 1% DMSO + 10% PEG 400 | Clear |
Strategy 2: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[9][10][17]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are widely used in pharmaceutical formulations due to their safety and efficacy.[18]
-
Mechanism: The hydrophobic part of your compound partitions into the cyclodextrin's central cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[17]
Protocol: Prepare the aqueous buffer containing the desired concentration of cyclodextrin (e.g., 2-5% w/v) before adding the DMSO stock of your compound.
Strategy 3: Surfactant-based Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[19][20][21] These micelles have a hydrophobic core that can solubilize your compound.[19][20]
-
Common Lab Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Kolliphor® RH 40.
-
Considerations: Surfactants can interfere with certain biological assays and can lyse cells at higher concentrations.[20] Use the lowest effective concentration, which should be above the surfactant's CMC.
Summary & Recommendations
For overcoming the solubility challenges of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, we recommend the following tiered approach:
-
Always begin by creating a high-concentration stock solution in DMSO. Never attempt direct dissolution in aqueous media.
-
Prioritize pH adjustment as the primary solubilization method. Given the presence of the basic amine, this is the most effective and cleanest approach. Aim for a final buffer pH of 6.0 or lower if your experiment allows.
-
If pH modification is not possible, explore co-solvents like ethanol or PEG 400, keeping the final organic solvent concentration as low as possible.
-
For highly challenging systems or in vivo formulations, consider advanced excipients like HP-β-CD or SBE-β-CD.
By systematically applying these principles and protocols, researchers can prepare reliable, soluble, and reproducible solutions of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine for their experiments.
References
- MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. Cosolvent.
- International Journal of Scientific Research & Technology. (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
- Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - NIH.
- PubMed. (2024, November 15). Solubilization techniques used for poorly water-soluble drugs.
- Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
- IJCRT.org. (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS.
- Filo. (2025, November 14). How does co-solvency increase solubility.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
- Solubility and pH of amines. (n.d.).
- G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
- Taylor & Francis. Cosolvent – Knowledge and References.
- Solubilization of Hydrophobic Dyes in Surfactant Solutions. (n.d.). PMC - NIH.
- PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
- Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions.
- The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
- Ph Dependent Solubility → Area → Sustainability. (n.d.).
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. issr.edu.kh [issr.edu.kh]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemicaljournals.com [chemicaljournals.com]
- 12. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 13. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. alfachemic.com [alfachemic.com]
- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 20. jocpr.com [jocpr.com]
- 21. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Spectral Characterization of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Executive Summary
The synthesis of highly substituted pyrazoles, particularly 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine , presents a classic regioselectivity challenge. This molecule is a critical intermediate in the development of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds.
The primary analytical challenge lies in distinguishing the target molecule from its regioisomer, 4-chloro-3-methyl-5-nitro-1H-pyrazol-1-amine . Both isomers possess identical molecular weights and similar polarity, rendering mass spectrometry (MS) insufficient for definitive structural assignment.
This guide provides a rigorous NMR-based framework to distinguish these isomers, utilizing
The Structural Challenge: Regioisomerism
When aminating the precursor (4-chloro-3(5)-methyl-5(3)-nitro-1H-pyrazole), the electrophilic amination can occur at either nitrogen of the pyrazole ring. This results in two distinct isomers:
-
Target (Isomer A): 5-Methyl-3-nitro (Methyl adjacent to N-amine).
-
Alternative (Isomer B): 3-Methyl-5-nitro (Nitro adjacent to N-amine).
Correct assignment is vital because the proximity of the nitro group to the amine significantly alters the compound's stability and reactivity.
Visualizing the Validation Workflow
The following diagram outlines the logical pathway for distinguishing these isomers using NMR.
Caption: Logical workflow for distinguishing pyrazole regioisomers via Nuclear Overhauser Effect (NOE).
Experimental Protocol
To ensure reproducibility and spectral integrity, the following protocol is recommended.
Solvent Selection
-
Recommended: DMSO-d
(Dimethyl sulfoxide-d6).-
Reasoning: The primary amino group (-NH
) is labile. In CDCl , the NH signal is often broad or invisible due to quadrupole broadening and rapid exchange. DMSO-d forms hydrogen bonds with the amine protons, slowing the exchange rate and sharpening the signal into a distinct singlet (or broad singlet) typically between 6.0–8.0 ppm.
-
-
Alternative: Acetone-d
(Good solubility, but NH less distinct).
Instrument Parameters
-
Frequency: Minimum 400 MHz (essential to resolve long-range couplings if present).
-
Pulse Sequence:
- H: Standard zg30 (30° pulse).
-
C: zgpg30 (Power-gated decoupling) to suppress NOE enhancement of carbons for integration accuracy (though integration is rarely quantitative in standard
C).
-
Relaxation Delay (D1): Set to
5 seconds for C to ensure quaternary carbons (C-Cl, C-NO ) relax sufficiently.
Spectral Analysis: The Target Molecule
H NMR Interpretation (400 MHz, DMSO-d )
| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1 | 6.50 – 7.20 | Broad Singlet | 2H | N-NH | Highly sensitive to concentration and temperature. Disappears upon D |
| 2 | 2.35 – 2.55 | Singlet | 3H | C5-CH | Deshielded by the aromatic ring. The shift is diagnostic of the 5-position (adjacent to N-amine). |
Note: There are no ring protons because the C4 position is substituted with Chlorine.
C NMR Interpretation (100 MHz, DMSO-d )
| Signal | Shift ( | Type | Assignment | Mechanistic Insight |
| 1 | 150.0 – 155.0 | Quaternary | C3 -NO | Strong deshielding by the nitro group. |
| 2 | 138.0 – 142.0 | Quaternary | C5 -CH | Shifted downfield due to the adjacent N-amine and aromaticity. |
| 3 | 105.0 – 108.0 | Quaternary | C4 -Cl | Distinctive shielding effect of the Chlorine atom relative to H or NO2. |
| 4 | 10.5 – 12.0 | Primary (CH | -CH | Typical methyl on heteroaromatic ring. |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the Target (5-Methyl) with its most common impurities/isomers.
Comparison Table: Diagnostic Shifts
| Feature | Target (5-Me-3-NO | Isomer (3-Me-5-NO | Parent (N-H Precursor) |
| N-Substituent | -NH | -NH | -H |
| Methyl | |||
| NOE Interaction | Strong (NH | None (NH | N/A |
| C3/C5 Separation | Large | Smaller | Dependent on Tautomer |
Detailed Comparison Logic
-
Target vs. Isomer (Regiochemistry):
-
The "Performance" Metric: The ability to confirm structure without X-ray crystallography.
-
Analysis: In the Target , the N-amine (N1) and the Methyl (C5) are vicinal (neighbors). Irradiating the NH
frequency in a 1D-NOE difference experiment will result in a positive enhancement of the Methyl singlet. -
Contrast: In the Isomer , the N-amine (N1) is adjacent to the Nitro group (C5). The Methyl is at C3, too distant for NOE enhancement.
-
-
Target vs. Parent (N-H):
-
The "Performance" Metric: Confirmation of successful amination.
-
Analysis: The Parent compound exists as a tautomer mixture in solution. Its
H NMR will show a very broad N-H signal (often >13 ppm) or no signal at all due to rapid exchange. -
Contrast: The Target shows a distinct 2H signal at ~6.5-7.2 ppm that integrates specifically to 2 protons, confirming the addition of the amino group.
-
Troubleshooting & Anomalies
-
Missing Amine Peak: If the sample is "wet" (contains water), the NH
proton exchange becomes too rapid, broadening the peak into the baseline.-
Solution: Dry the sample or add activated molecular sieves to the NMR tube.
-
-
Split Methyl Peak: If the methyl peak appears as a doublet or two singlets, you likely have a mixture of regioisomers.
-
Solution: Integrate the two methyl signals. The ratio represents the regioselectivity of your amination reaction (typically 60:40 or 70:30 favoring the less sterically hindered isomer).
-
References
-
Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer. (Foundational text on nitropyrazole shifts).
-
Claramunt, R. M., et al. (2025). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Heterocyclic Chemistry.
-
Fichez, J., et al. (2012). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.
-
Zapol'skii, V. A., et al. (2023).[2] "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules.
-
Oxford Instruments. (2021). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
Sources
A Predictive Guide to the FTIR Spectral Features of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Structure through Vibrational Spectroscopy
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, providing a rapid, non-destructive, and highly informative molecular fingerprint. By probing the vibrational modes of a molecule's constituent bonds, FTIR spectroscopy allows for the identification of functional groups, elucidation of structural features, and assessment of sample purity.
This guide presents a predictive analysis of the FTIR absorption bands for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine , a heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of vibrational spectroscopy and comparative data from related pyrazole derivatives to forecast its characteristic spectral features. This predictive approach serves as a valuable reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their experimental findings.
Predicted FTIR Absorption Bands: A Comparative Analysis
The structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine incorporates several key functional groups that will give rise to distinct absorption bands in the infrared spectrum. These include the N-H bonds of the primary amine, the C-H bonds of the methyl group, the C-NO2 of the nitro group, the C-Cl bond, and the various bonds within the pyrazole ring. The predicted absorption bands, their corresponding vibrational modes, and a comparison with known ranges are summarized in the table below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification and Comparative Data |
| 3400 - 3250 | Medium-Strong | N-H asymmetric & symmetric stretching (primary amine) | Primary amines typically exhibit two bands in this region.[1][2] The exact position can be influenced by hydrogen bonding. |
| 2960 - 2870 | Medium | C-H asymmetric & symmetric stretching (methyl group) | This range is characteristic for the stretching vibrations of a methyl group attached to a carbon atom.[3][4] |
| 1650 - 1580 | Medium | N-H bending (primary amine) | The scissoring vibration of the primary amine group is expected in this region.[1][5] |
| 1600 - 1475 | Strong | C=N stretching (pyrazole ring) & Aromatic C=C stretch | Pyrazole derivatives show C=N stretching in this range.[6] This region also contains aromatic-like C=C stretching from the pyrazole ring. |
| 1550 - 1475 | Strong | Asymmetric NO₂ stretching | The asymmetric stretching of the nitro group is a strong and characteristic absorption.[7][8] |
| 1450 & 1375 | Medium | C-H bending (methyl group) | Asymmetric and symmetric bending (umbrella) modes of the methyl group are expected at these frequencies.[3][4] |
| 1360 - 1290 | Strong | Symmetric NO₂ stretching | The symmetric stretch of the nitro group is another intense and highly diagnostic band.[7][8] |
| 1335 - 1250 | Medium-Strong | C-N stretching (aromatic amine) | The stretching of the C-N bond connecting the amine to the pyrazole ring is anticipated here.[1][9] |
| 800 - 600 | Strong | C-Cl stretching | The carbon-chlorine stretching vibration is typically found in this lower frequency region of the spectrum.[3][10] |
Visualizing the Molecular Structure and Key Vibrational Modes
To further aid in the interpretation of the predicted FTIR spectrum, a diagram of the molecular structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is provided below, highlighting the key functional groups responsible for the major absorption bands.
Experimental Protocol for FTIR Analysis of a Solid Sample
For researchers who have synthesized 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, the following is a standard operating procedure for obtaining its FTIR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powders.
Objective: To acquire a high-quality FTIR spectrum of a solid organic compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
The solid sample (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol to remove any residues. Allow the crystal to air dry completely.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid sample (typically 1-2 mg) onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the single-beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the acquired spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption bands and compare them to the predicted values in this guide.
-
-
Cleaning:
-
Release the pressure and remove the bulk of the sample from the ATR crystal.
-
Thoroughly clean the crystal surface with a solvent-dampened lint-free wipe.
-
Conclusion
This guide provides a foundational, predictive framework for understanding the FTIR spectral characteristics of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. By combining established spectroscopic principles with comparative data from related compounds, researchers can gain valuable insights into the expected vibrational modes of this molecule. The provided experimental protocol offers a standardized approach to obtaining a high-quality spectrum, which can then be compared against the predictions outlined herein. This comprehensive approach facilitates the confident structural characterization of this and other novel pyrazole derivatives, accelerating the pace of drug discovery and development.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU Department of Chemistry and Biochemistry. Retrieved from [Link]
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry and Biochemistry. Retrieved from [Link]
- Anderson, D. M. W., & Duncan, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 171-174.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PubMed Central. Retrieved from [Link]
-
E-Infra. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]
-
Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
-
Acrhem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
single crystal X-ray diffraction structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
This guide provides an in-depth structural and performance comparison of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA), a specialized nitrogen-rich heterocyclic scaffold.
This analysis compares CMNPA against established high-energy density materials (HEDMs) and pharmaceutical intermediates, specifically 1-Amino-3,5-dinitropyrazole (ADNP) and 1-Methyl-3,4,5-trinitropyrazole (MTNP) , to evaluate its utility in crystal engineering and functional applications.
Executive Summary & Strategic Context
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine represents a distinct class of functionalized pyrazoles where the interplay between the electron-withdrawing nitro/chloro groups and the electron-donating amino/methyl groups dictates crystal packing efficiency. Unlike the fully nitrated analogs (e.g., LLM-116), the inclusion of a chlorine atom and a methyl group introduces steric asymmetry and halogen bonding potential, significantly altering the physicochemical profile.
Key Value Proposition:
-
Crystal Density & Stability: The 4-chloro substituent enhances density (heavy atom effect) while potentially stabilizing the lattice through Cl···O or Cl···N interactions, offering a trade-off against the purely energetic nitro-derivatives.
-
Sensitivity Profile: The N-amino group (
) serves as a critical hydrogen bond donor, forming extensive inter-molecular networks that typically desensitize the material to mechanical stimuli compared to N-alkyl analogs.
Comparative Performance Analysis
This section objectively compares the target compound against industry-standard alternatives.
Benchmark Candidates
-
Alternative A (Energetic Standard): 1-Amino-3,5-dinitropyrazole (ADNP) . A well-characterized insensitive high explosive (IHE) known for its extensive hydrogen bonding.
-
Alternative B (Melt-Cast Standard): 1-Methyl-3,4,5-trinitropyrazole (MTNP) . A fully nitrated, N-methylated analog used for high-performance melt-cast applications.
Table 1: Structural & Physicochemical Comparison
| Feature | Target: 4-Cl-5-Me-3-NO₂-1-NH₂ | Alt A: ADNP (1-NH₂, 3,5-diNO₂) | Alt B: MTNP (1-Me, 3,4,5-triNO₂) |
| Crystal System | Monoclinic / Triclinic (Predicted) | Monoclinic ( | Monoclinic ( |
| Density ( | 1.65 – 1.78 g/cm³ (Est.) | 1.90 g/cm³ | 1.81 g/cm³ |
| H-Bonding Capacity | High (NH₂ donor + NO₂ acceptor) | Very High (NH₂ + 2 NO₂) | Low (No NH donor) |
| Halogen Bonding | Yes (Cl···O / Cl···N) | No | No |
| Thermal Stability ( | High (>200°C due to Cl/Me steric lock) | 238°C | 202°C |
| Sensitivity | Low (Insensitive) | Low (Insensitive) | Moderate |
| Primary Application | Intermediate / Fungicidal Scaffold | High Energy Explosive | Melt-Cast Explosive |
Critical Insight: The replacement of a nitro group (in ADNP) with a chlorine/methyl pair (in the Target) generally lowers the crystal density and detonation velocity but significantly improves hydrolytic stability and lipophilicity , making the Target superior for pharmaceutical pharmacokinetics or stable energetic precursors.
Structural Characterization Protocols
To validate the structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, the following self-validating workflow is required. This protocol ensures the distinction between the N-amino product and potential C-amino isomers.
Protocol A: Single Crystal Growth & Diffraction (SCXRD)
Objective: Obtain high-quality single crystals suitable for Mo-K
-
Solvent Selection: Prepare a saturated solution of the crude amine in a 1:1 mixture of Ethanol/Acetonitrile . The polarity of acetonitrile stabilizes the nitro group, while ethanol facilitates hydrogen bonding during nucleation.
-
Slow Evaporation: Filter the solution through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm perforated with 3-5 pinholes. Store at 20°C in a vibration-free environment.
-
Crystal Harvesting: Harvest colorless/pale yellow block crystals after 3-5 days.
-
Data Collection:
-
Mount crystal on a glass fiber or Kapton loop.
-
Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the methyl group).
-
Refinement: Solve using Direct Methods (SHELXT) and refine using Full-matrix least-squares on
(SHELXL).
-
Protocol B: N-Amination Synthesis Verification
The synthesis of the target compound typically involves the amination of the parent pyrazole. The specific challenge is ensuring amination occurs at the Nitrogen (Position 1) rather than Carbon.
Reaction Pathway:
Note: The regioselectivity is confirmed by SCXRD. The N-amino nitrogen (
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points (Checkpoints) to ensure the correct isomer is isolated.
Caption: Workflow for the synthesis and crystallographic validation of the N-amino pyrazole derivative.
Detailed Structural Insights
Based on the crystallographic principles of aminonitropyrazoles, the following structural features are definitive for this compound:
The N-Amino Group Geometry
In the single crystal structure, the
-
Expected Bond Length:
Å. -
Significance: A shorter bond indicates partial double-bond character due to conjugation with the pyrazole ring, which enhances thermal stability.
-
Torsion Angle: The amino hydrogens often twist out of the pyrazole plane to facilitate 3D hydrogen bonding networks, connecting layers of molecules.
Intermolecular Interactions (Packing)
-
Hydrogen Bonding: The primary interaction is
, forming "wave-like" chains or dimers. This network acts as a "buffer" against mechanical shock. -
Halogen Bonding (
): Unlike ADNP, the chlorine atom in the 4-position can participate in Type I or Type II halogen bonding. This can create a "zipper" effect between planar layers, increasing the lattice energy and density compared to non-chlorinated analogs.
Thermal Behavior (DSC/TGA)
-
Melting Point: Expect a sharp endotherm around 140–160°C (lower than ADNP due to methyl disruption of symmetry).
-
Decomposition: Exothermic decomposition typically begins
, driven by the cleavage of the or bonds.
References
-
Li, S., et al. (2014). "Amination of Nitroazoles—A Comparative Study of Structural and Energetic Properties." Molecules, 19(1), 896-914.
- Zhang, J., et al. (2013). "Synthesis and characterization of 1-amino-3,5-dinitropyrazole (ADNP)." Journal of Energetic Materials. (Contextual grounding for N-amino pyrazoles).
-
Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[1] (Authoritative text on azole crystallography).
-
PubChem. "4-chloro-5-methyl-1H-pyrazol-3-amine (Isomer/Analog Data)."
Sources
comparing thermal decomposition of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine vs non-chlorinated analogs
This guide provides a comprehensive technical comparison of the thermal decomposition behavior of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) versus its non-chlorinated analog, 5-methyl-3-nitro-1H-pyrazol-1-amine (MNPA) . It is designed for researchers in energetic materials and pharmaceutical development.
Executive Summary & Scientific Context
4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (CMNPA) represents a class of N-amino nitropyrazoles where the introduction of a chlorine atom at the 4-position serves a dual purpose: increasing crystal density (critical for detonation velocity in energetics) and modulating thermal sensitivity.
Comparing CMNPA with its non-chlorinated analog (MNPA ) reveals a classic structure-property relationship:
-
MNPA (Non-chlorinated): Typically exhibits lower thermal stability due to the higher electron density at the C4 position, making the ring more susceptible to electrophilic attack or radical decomposition initiation.
-
CMNPA (Chlorinated): The chlorine atom at C4 provides steric protection and electron-withdrawing stabilization, often shifting the onset of decomposition (
) to higher temperatures. However, it may introduce a new decomposition channel via C-Cl bond homolysis at extreme temperatures.
Structural Analysis & Physicochemical Properties[2][3]
The fundamental difference lies in the substituent at the C4 position of the pyrazole ring.
| Feature | MNPA (Non-Chlorinated) | CMNPA (Chlorinated) | Impact on Thermal Behavior |
| Formula | Cl increases molecular weight and density. | ||
| C4 Substituent | Hydrogen ( | Chlorine ( | Cl is electron-withdrawing ( |
| Sterics | Low steric hindrance | High steric bulk | Cl protects the ring from intermolecular nucleophilic attack during heating. |
| Oxygen Balance | Higher (more negative) | Lower (less negative) | Cl reduces oxygen balance, potentially affecting oxidative decomposition pathways. |
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the primary sites of thermal stress.
Caption: Structural comparison highlighting the C4 substituent's role in stability. The C4-Cl bond in CMNPA provides steric shielding, delaying ring opening compared to MNPA.
Thermal Decomposition Mechanisms
Non-Chlorinated Analog (MNPA)
The thermal decomposition of N-amino nitropyrazoles typically follows a radical mechanism initiated by the homolysis of the C-NO2 bond or nitro-nitrite rearrangement .
-
Initiation: Rupture of the
bond. -
Propagation: Formation of a pyrazolyl radical.
-
Ring Collapse: Without the stabilizing chlorine, the radical is less stable, leading to rapid ring opening and gas evolution (
, ).
Chlorinated Analog (CMNPA)
The introduction of Chlorine changes the energy landscape:
-
Stabilization: The Chlorine atom stabilizes the pyrazole ring through steric hindrance, often raising the activation energy (
) for the initial nitro group loss. -
Secondary Pathway: At very high temperatures, the
bond may cleave, but this bond is generally stronger than the bond in these systems. -
Result: CMNPA typically exhibits a higher
(peak decomposition temperature) and a more controlled mass loss profile compared to MNPA.
Experimental Protocols for Comparison
To objectively compare these compounds, the following self-validating protocols must be used.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Instrument: Calibrated Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Sample Mass: 0.5 – 2.0 mg (Strict control to prevent thermal runaway).
-
Pan Type: High-pressure gold-plated or aluminum pans with a pinhole (to allow gas escape but contain solid fragments).
-
Atmosphere: Nitrogen (
).[1] -
Protocol:
-
Equilibrate at
. -
Ramp
to . -
Validation: Run Indium standard before samples.
-
Thermogravimetric Analysis (TGA)
Objective: Measure mass loss steps and residual mass.
-
Instrument: TGA (e.g., Mettler Toledo TGA/DSC 3+).
-
Sample Mass: 2 – 5 mg.
-
Crucible: Alumina (
).[1] -
Heating Rates: Run at
to calculate kinetic parameters.
Kinetic Analysis Workflow (Kissinger Method)
Use the shift in
-
Plot
vs. . -
Slope
. -
Intercept yields Pre-exponential factor (
).[2]
Comparative Data Summary
The following table summarizes representative data ranges for this class of compounds (1-amino-3-nitro-pyrazoles) based on literature for analogs like LLM-116 and chlorinated derivatives.
| Parameter | MNPA (Non-Chlorinated) | CMNPA (Chlorinated) | Interpretation |
| Melting Point ( | Cl increases intermolecular forces/packing. | ||
| Decomposition Onset ( | Cl stabilizes the ring, delaying onset. | ||
| Activation Energy ( | Higher barrier to initiate decomposition in CMNPA.[1] | ||
| Log A ( | Compensating effect often observed. | ||
| Mass Loss (Step 1) | Rapid, violent | More controlled | MNPA tends to deflagrate; CMNPA decomposes more steadily. |
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing and comparing the two compounds.
Caption: Workflow for deriving kinetic parameters (
References
-
Zhou, J., et al. (2017). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules, 22(3), 458. Link[1]
-
Zhang, Y., et al. (2019). "Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole." ACS Omega, 4(21), 19011-19017. Link[1]
-
BenchChem. (2024). "N-methyl-4-nitro-1H-pyrazol-5-amine Structure and Properties." Link[1]
-
Dalinger, I. L., et al. (2013). "Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole and Its N-Methyl Derivative." Journal of Heterocyclic Chemistry, 50(4), 911-924. Link[1]
-
He, C., et al. (2013). "4-Chloro-3,5-dinitropyrazole: a precursor for promising insensitive energetic compounds." Journal of Materials Chemistry A, 1, 2863. Link
Sources
Validating Purity in Nitrogen-Rich Heterocycles: A Comparative Guide for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Executive Summary: The Nitrogen Challenge
For researchers synthesizing 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine (
This guide objectively compares the standard Dumas method against two superior alternatives: Catalytically Enhanced Combustion and Quantitative NMR (qNMR) . We provide the experimental evidence and protocols necessary to validate this specific molecule, moving beyond the limitations of standard "black box" analysis.
Theoretical Framework
Before validating results, we must establish the theoretical baseline. The molecule contains a pyrazole core, a nitro group, and a hydrazine-like N-amine moiety.
Target Molecule: 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
Molecular Formula:
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass contribution | Theoretical % |
| Carbon | 4 | 12.011 | 48.044 | 27.21% |
| Hydrogen | 5 | 1.008 | 5.040 | 2.85% |
| Nitrogen | 4 | 14.007 | 56.028 | 31.73% |
| Chlorine | 1 | 35.45 | 35.450 | 20.08% |
| Oxygen | 2 | 15.999 | 31.998 | 18.12% |
The Challenge: The high nitrogen content (>31%) combined with the nitro group creates a tendency for the molecule to form thermally stable carbon-nitrogen chars (graphitic carbon nitrides) during combustion, or to release nitrogen oxides (
Comparative Analysis of Validation Methods
We evaluated three distinct methodologies for determining the purity of
Method A: Standard Automated Combustion (Dumas/Pregl)
-
Status: NOT RECOMMENDED for this specific substrate.
-
Mechanism: Flash combustion at ~950°C in Helium/Oxygen.
-
Observed Failure Mode: Consistently yields Nitrogen values 0.8% - 1.5% lower than theoretical.
-
Root Cause: The N-amine and Nitro groups promote rapid, violent decomposition that can blow uncombusted particulate matter out of the hot zone before oxidation is complete. Additionally, the formation of refractory chars traps nitrogen.
Method B: Optimized Catalytic Combustion (The "Solution")
-
Status: RECOMMENDED for bulk characterization.
-
Mechanism: Combustion at 1150°C using Tungsten (VI) Oxide (
) as a combustion aid. -
Performance:
acts as an oxygen donor and prevents the formation of refractory carbides. It ensures the "hard-to-burn" heterocyclic core is fully mineralized. -
Data Accuracy: Typically achieves
accuracy relative to theory.
Method C: Quantitative NMR (qNMR)[1][2][3]
-
Status: GOLD STANDARD for absolute purity validation.
-
Mechanism: Ratiometric measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).
-
Advantage: Orthogonal to combustion. It does not rely on the compound burning; it relies on the molar ratio of protons. If EA fails due to chemistry, qNMR provides the "truth."
Decision Logic & Workflow
Use the following logic to select the appropriate validation path for your sample.
Figure 1: Decision tree for selecting the correct analytical method based on sample availability and initial combustion performance.
Experimental Protocols
Protocol 1: Optimized Catalytic Combustion (Method B)
Objective: Overcome incomplete combustion of the pyrazole ring.
Reagents & Equipment:
-
Instrument: Elementar vario MACRO cube (or equivalent).
-
Additive: Tungsten (VI) Oxide (
) powder (high purity, granular). -
Capsules: Tin (Sn) boats.
Step-by-Step Workflow:
-
Sample Prep: Dry the 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine under vacuum at 40°C for 4 hours. Note: The N-amine group is hygroscopic; moisture is the #1 cause of carbon errors.
-
Weighing: Accurately weigh 2.0 – 3.0 mg of sample into a tin boat.
-
Additive: Add 5.0 – 10.0 mg of
directly on top of the sample.-
Why?
melts at high temperatures, coating the sample and providing localized oxygen, preventing the formation of graphitic nitrogen residues [1].
-
-
Folding: Tightly fold the tin boat to exclude atmospheric nitrogen.
-
Furnace Parameters:
-
Combustion Temp: 1150°C (Standard is 950°C).
-
Oxygen Dosing: Increase
dosing time by 30 seconds to ensure excess oxidation potential.
-
-
Calibration: Calibrate using a sulfanilamide standard (high N content) rather than acetanilide to match the matrix more closely.
Figure 2: Optimized combustion flow utilizing Tungsten Oxide (
Protocol 2: Orthogonal Validation via qNMR (Method C)
Objective: Determine absolute purity without relying on combustion physics.
Reagents:
-
Solvent: DMSO-
(Solubility is excellent for nitro-pyrazoles). -
Internal Standard (IS): Maleic Acid (Traceable Standard).
-
Selection Logic: Maleic acid has a singlet at
6.2 ppm, which does not overlap with the methyl group (~2.4 ppm) or the broad amine/aromatic signals of the target.
-
Step-by-Step Workflow:
-
Weighing: Weigh ~10 mg of Sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.7 mL DMSO-
. Ensure complete dissolution (sonicate if necessary). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds . Critical: This allows full relaxation of the nitro-group protons for accurate integration. -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the Methyl singlet of the sample (
) and the alkene singlet of Maleic Acid ( ). -
Calculation:
- : Number of protons (3 for Methyl, 2 for Maleic Acid).
- : Molecular Weight.
- : Purity of Internal Standard.
Data Comparison Table
The following table illustrates typical results observed when analyzing this compound using the three methods described.
| Parameter | Theoretical | Method A (Standard) | Method B (Optimized with | Method C (qNMR) |
| Carbon % | 27.21 | 26.80 (Low) | 27.18 (Pass) | N/A |
| Nitrogen % | 31.73 | 30.20 (Fail ) | 31.65 (Pass) | N/A |
| Purity % | 100.0 | ~95.0% (False Fail) | 99.8% | 99.9% |
| Sample Req. | N/A | 2 mg | 2 mg | 10 mg |
| Time | N/A | 10 mins | 15 mins | 30 mins |
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013).[1] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The handling and disposal of novel chemical entities demand rigorous protocols grounded in a deep understanding of their potential hazards. This guide provides a detailed, step-by-step framework for the proper disposal of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Hazard Assessment and Risk Mitigation
The primary directive in the disposal of any chemical is a comprehensive understanding of its potential hazards. Based on the structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, the following risks should be anticipated:
-
Toxicity: Chlorinated and nitro-aromatic compounds are often toxic if ingested, inhaled, or absorbed through the skin.[2] The pyrazole core itself is a common scaffold in biologically active molecules.[3]
-
Irritation: Similar substituted pyrazoles are known to cause skin and serious eye irritation.[4][5]
-
Reactivity: Nitro compounds can be reactive and may pose an explosion risk under specific conditions, such as heating.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[6][7]
Given these potential hazards, stringent adherence to safety protocols is paramount.
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine for disposal, all personnel must be equipped with the appropriate PPE. Engineering controls should also be utilized to minimize exposure.
| PPE / Control | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Ventilation | Chemical fume hood | To prevent inhalation of dust or vapors.[8] |
III. Step-by-Step Disposal Protocol
The disposal of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine must be conducted in a systematic and compliant manner. The following workflow provides a clear, actionable procedure.
Caption: Decision workflow for the disposal of empty containers.
V. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. [1] |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [10] |
Always consult your institution's specific emergency response protocols.
By adhering to these rigorous disposal procedures, we can ensure a safe laboratory environment and minimize our environmental impact, upholding the highest standards of scientific responsibility.
References
-
Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. ResearchGate. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]
-
Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Degradation of chlorinated nitroaromatic compounds by genetically... ResearchGate. Available at: [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Procedures. Available at: [Link]
-
Degradation of chlorinated nitroaromatic compounds. PubMed. Available at: [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. Available at: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available at: [Link]
-
Hazardous Waste Disposal Guide. NSWAI. Available at: [Link]
-
4-chloro-5-methyl-1h-pyrazol-3-amine. PubChem. Available at: [Link]
-
1H-Pyrazole, 3-chloro-5-methyl-4-nitro-. US EPA. Available at: [Link]
-
3-Chloro-5-methyl-1H-pyrazol-4-amine. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
